3-Amino-4-(isopropylamino)benzotrifluoride
Description
Properties
IUPAC Name |
1-N-propan-2-yl-4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6,15H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVHJHXDEMIHDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352841 | |
| Record name | N~1~-(Propan-2-yl)-4-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-91-5 | |
| Record name | N~1~-(Propan-2-yl)-4-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-91-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-4-(isopropylamino)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for 3-Amino-4-(isopropylamino)benzotrifluoride, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is a multi-step process commencing from commercially available starting materials. This document provides a comprehensive overview of the reaction sequence, including detailed experimental protocols for key transformations and a summary of relevant quantitative data.
Synthesis Pathway Overview
The synthesis of this compound proceeds through a two-step reaction sequence starting from 4-chloro-3-nitrobenzotrifluoride. This key intermediate is synthesized via the nitration of p-chlorobenzotrifluoride. The overall pathway involves:
-
Nitration of p-chlorobenzotrifluoride to yield 4-chloro-3-nitrobenzotrifluoride.
-
Nucleophilic Aromatic Substitution of the chlorine atom in 4-chloro-3-nitrobenzotrifluoride with isopropylamine to form 4-(isopropylamino)-3-nitrobenzotrifluoride.
-
Reduction of the nitro group to an amine to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 4-chloro-3-nitrobenzotrifluoride
The initial step involves the nitration of p-chlorobenzotrifluoride. A clean and efficient method utilizes ammonium nitrate in an ionic liquid as both the catalyst and solvent, avoiding the use of mixed acids (concentrated nitric and sulfuric acids).[2]
Materials:
-
p-Chlorobenzotrifluoride
-
Ammonium nitrate
-
Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)
Procedure:
-
In a round-bottom flask, combine p-chlorobenzotrifluoride (10 mmol, 1.81 g), ammonium nitrate (20-30 mmol, 1.2-1.8 g), and the ionic liquid (4-5 mmol, 1.72-2.2 g).[2][3]
-
Stir the mixture at a temperature between 60-70°C for 5-10 hours.[2]
-
Upon completion, cool the reaction mixture and allow it to stand for phase separation.[2]
-
The upper layer, containing the crude product, is separated.[2]
-
The crude product is then washed with water, neutralized, and dried under vacuum to yield pure 4-chloro-3-nitrobenzotrifluoride.[2][3] The lower ionic liquid layer can be recovered, dewatered, and recycled.[2]
Step 2: Synthesis of 4-(isopropylamino)-3-nitrobenzotrifluoride
This step involves the nucleophilic aromatic substitution of the activated chlorine atom in 4-chloro-3-nitrobenzotrifluoride with isopropylamine. The presence of the electron-withdrawing nitro and trifluoromethyl groups facilitates this reaction.[4][5]
Materials:
-
4-chloro-3-nitrobenzotrifluoride
-
Isopropylamine
-
A suitable solvent (e.g., ethanol, DMSO)
-
A non-nucleophilic base (e.g., triethylamine or potassium carbonate)
Procedure:
-
Dissolve 4-chloro-3-nitrobenzotrifluoride in a suitable solvent in a reaction vessel.
-
Add an excess of isopropylamine (typically 2-3 equivalents) and a non-nucleophilic base to the solution.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining salts and base.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group in 4-(isopropylamino)-3-nitrobenzotrifluoride to an amine. A common and effective method for this transformation is catalytic hydrogenation.
Materials:
-
4-(isopropylamino)-3-nitrobenzotrifluoride
-
Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Hydrogen gas
-
A suitable solvent (e.g., ethanol, methanol, or ethyl acetate)
Procedure:
-
Dissolve 4-(isopropylamino)-3-nitrobenzotrifluoride in the chosen solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-5 atm).
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the final product, this compound. Further purification, if necessary, can be performed by recrystallization or column chromatography.
Quantitative Data
| Step | Reactants | Reagents & Conditions | Product | Yield | Purity | Reference |
| 1 | p-Chlorobenzotrifluoride, Ammonium nitrate | Ionic liquid, 60-70°C, 5-10 hours | 4-chloro-3-nitrobenzotrifluoride | 81-85% | >99% | [2][3] |
| 2 | 4-chloro-3-nitrobenzotrifluoride, Isopropylamine | Base (e.g., Triethylamine), Solvent (e.g., Ethanol), Heat | 4-(isopropylamino)-3-nitrobenzotrifluoride | - | - | - |
| 3 | 4-(isopropylamino)-3-nitrobenzotrifluoride | H₂, Pd/C, Solvent (e.g., Ethanol) | This compound | - | - | - |
Note: Specific yields and purities for steps 2 and 3 are not detailed in the provided search results and would need to be determined empirically.
Synthesis Pathway Diagram
Caption: Synthesis pathway of this compound.
References
Technical Guide: Physicochemical Properties of 3-Amino-4-(isopropylamino)benzotrifluoride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-(isopropylamino)benzotrifluoride is a substituted benzotrifluoride derivative with significant potential as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is particularly noted in the development of active pharmaceutical ingredients (APIs) for central nervous system (CNS) drugs, including selective serotonin reuptake inhibitors (SSRIs).[2] The presence of the trifluoromethyl group can enhance metabolic stability and bioavailability in the final drug compounds.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and contextualizes its application in drug development.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃F₃N₂ | [2][3][4] |
| Molecular Weight | 218.22 g/mol | [2] |
| Melting Point | 63-65 °C | [1] |
| Boiling Point | 276.6 °C at 760 mmHg | [1] |
| Density | 1.225 g/cm³ | [1] |
| pKa (Predicted) | 4.63 ± 0.11 | [1] |
| LogP (Predicted) | No experimental data available. Predicted values for similar structures suggest a moderate lipophilicity. | |
| Aqueous Solubility | No experimental data available. | |
| Appearance | Data not available. | [1] |
| Storage | 2-8°C | [2] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental. While specific experimental data for this compound is limited in publicly accessible literature, the following section details generalized, standard laboratory protocols for measuring key parameters.
Melting Point Determination
The melting point is a crucial indicator of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A narrow range (e.g., 0.5-1.0°C) is indicative of high purity.
Boiling Point Determination
This property is characteristic of a pure liquid compound.
Methodology: Capillary Method
-
Sample Preparation: A small volume (a few milliliters) of the liquid compound (if applicable, as this compound is solid at room temperature) is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.
-
Heating: The test tube assembly, along with a thermometer, is heated in a suitable apparatus (e.g., an aluminum block or oil bath).
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
pKa Determination
The acid dissociation constant (pKa) is vital for understanding a compound's ionization state at different physiological pH values, which affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol, to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine groups are protonated.
Application in Drug Development
Role as a Pharmaceutical Intermediate
This compound serves as a key starting material or intermediate in the synthesis of more complex pharmaceutical molecules. Its structural features, including the primary and secondary amine groups and the trifluoromethyl-substituted aromatic ring, make it a valuable synthon for creating a diverse range of compounds.
Context in Serotonin Signaling Pathway
The use of this compound as a building block for SSRIs places it in the context of modulating the serotonin signaling pathway. SSRIs function by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. This modulation is a key therapeutic strategy for depression and other mood disorders.
References
3-Amino-4-(isopropylamino)benzotrifluoride mechanism of action in B-Raf inhibition
Disclaimer: Information regarding the specific molecule "3-Amino-4-(isopropylamino)benzotrifluoride" and its mechanism of action in B-Raf inhibition is not available in the public domain. This guide provides a comprehensive overview of the general mechanisms of B-Raf inhibition by small molecule inhibitors, leveraging established principles and data from well-characterized compounds. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.
Introduction to B-Raf and its Role in Cancer
B-Raf is a serine/threonine-protein kinase that plays a crucial role in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway.[1][2] This pathway is essential for regulating normal cellular processes such as cell growth, proliferation, differentiation, and survival.[1][3] The signaling cascade is typically initiated by the binding of growth factors to receptor tyrosine kinases on the cell surface, leading to the activation of RAS. Activated RAS then recruits and activates the RAF family of kinases (A-Raf, B-Raf, and C-Raf).[1][4] Subsequently, activated RAF phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2.[1] Activated ERK translocates to the nucleus and regulates transcription factors that drive cell proliferation and survival.[1]
Mutations in the BRAF gene can lead to the constitutive activation of the B-Raf protein, resulting in uncontrolled cell growth and proliferation, a hallmark of cancer.[2][5] The most common mutation, occurring in approximately 50% of melanomas, is a single substitution of valine with glutamic acid at codon 600 (V600E).[1][5] This mutation mimics phosphorylation, locking the B-Raf kinase in a constitutively active state, independent of RAS activation.[3] Consequently, the development of inhibitors targeting the B-Raf kinase, particularly the V600E mutant, has been a major focus in cancer therapy.[6]
General Mechanisms of B-Raf Inhibition
Small molecule inhibitors of B-Raf primarily function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of its substrate, MEK.[7] These inhibitors can be broadly classified based on the conformational state of the kinase they bind to. The two key conformations are dictated by the orientation of the αC-helix and the DFG motif (Asp-Phe-Gly) in the activation loop.
-
Type I Inhibitors (αC-in/DFG-in): These inhibitors bind to the active conformation of the kinase. Many first-generation B-Raf inhibitors, such as Vemurafenib and Dabrafenib, fall into this category.[8] They are highly potent against monomeric, constitutively active B-Raf V600E.[6] However, in cells with wild-type B-Raf, these inhibitors can paradoxically activate the MAPK pathway.[4] This occurs because the binding of a Type I inhibitor to one protomer of a RAF dimer can allosterically transactivate the other protomer in a RAS-dependent manner.[4]
-
Type II Inhibitors (αC-out/DFG-out): These inhibitors bind to and stabilize an inactive conformation of the kinase. Sorafenib is an example of a Type II inhibitor that targets multiple kinases, including B-Raf.[8] By binding to the inactive state, they prevent the kinase from adopting its active conformation.
-
Next-Generation Inhibitors: To overcome the limitations of first-generation inhibitors, newer inhibitors are being developed. These include pan-RAF inhibitors that target all RAF isoforms and inhibitors that can disrupt the formation of RAF dimers.[9][10]
Quantitative Analysis of B-Raf Inhibitors
The potency and selectivity of B-Raf inhibitors are determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of an inhibitor. The table below presents hypothetical IC50 values for a representative Type I B-Raf inhibitor against the wild-type and V600E mutant forms of the B-Raf kinase, as well as in a cellular context.
| Inhibitor | Target | Assay Type | IC50 (nM) |
| Compound X | B-Raf (V600E) | Biochemical Kinase Assay | 15 |
| B-Raf (Wild-Type) | Biochemical Kinase Assay | 150 | |
| A375 (B-Raf V600E) | Cellular Proliferation Assay | 50 | |
| SK-MEL-2 (Wild-Type B-Raf) | Cellular Proliferation Assay | >10,000 |
Note: These are representative values and can vary based on experimental conditions.
Experimental Protocols
B-Raf Kinase Activity Assay (Biochemical)
This protocol outlines a method to determine the in vitro potency of a test compound against recombinant B-Raf kinase.
Materials:
-
Recombinant human B-Raf (V600E or wild-type) enzyme
-
MEK1 (inactive) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
Procedure:
-
Compound Plating: Serially dilute the test compound in DMSO and then in kinase assay buffer. Add a small volume (e.g., 5 µL) of the diluted compound to the wells of the assay plate. Include controls with DMSO only (no inhibitor) and no enzyme.
-
Enzyme and Substrate Addition: Prepare a master mix containing the B-Raf enzyme and MEK1 substrate in kinase assay buffer. Add this mix to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to the Km value for B-Raf to ensure sensitivity to ATP-competitive inhibitors.
-
Reaction Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process to first deplete unused ATP and then convert ADP to ATP, which is used to generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[7][11]
Cellular Proliferation Assay
This protocol is used to assess the effect of a B-Raf inhibitor on the growth of cancer cell lines.
Materials:
-
Human melanoma cell lines (e.g., A375 with B-Raf V600E, SK-MEL-28 with wild-type B-Raf)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells, or an MTT assay.
-
Data Analysis: Determine the percentage of cell growth inhibition for each compound concentration compared to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12]
Western Blotting for Pathway Analysis
This technique is used to confirm the on-target effect of the inhibitor by measuring the phosphorylation status of downstream proteins in the MAPK pathway.[12]
Materials:
-
Cell lysates from cells treated with the inhibitor
-
Primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time (e.g., 2-24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MEK and ERK compared to total protein levels and the loading control. A potent B-Raf inhibitor should decrease the levels of p-MEK and p-ERK.
Visualizing the B-Raf Signaling Pathway and Inhibition
The following diagrams, generated using the DOT language, illustrate the B-Raf signaling pathway and the mechanism of action of a generic B-Raf inhibitor.
Caption: The canonical RAS-RAF-MEK-ERK signaling pathway.
Caption: Mechanism of ATP-competitive B-Raf inhibition.
Caption: A typical workflow for the evaluation of B-Raf inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-4-(isopropylamino)benzotrifluoride (CAS 175277-91-5)
Introduction
3-Amino-4-(isopropylamino)benzotrifluoride, with the CAS registry number 175277-91-5, is a substituted aniline derivative. Its chemical structure incorporates a trifluoromethyl group, a primary amine, and a secondary isopropylamine, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Accurate structural elucidation and purity assessment are critical in these applications, necessitating a thorough spectroscopic analysis.
This technical guide is designed for researchers, scientists, and drug development professionals. It offers a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it provides comprehensive, generalized experimental protocols for acquiring this spectroscopic data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic features for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
2.1. Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group, and the amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.2 | Multiplet | 3H | Aromatic protons (C₅-H, C₆-H, C₂-H) |
| ~ 4.5 - 5.5 | Broad singlet | 2H | -NH₂ (Primary amine) |
| ~ 3.6 - 4.2 | Septet | 1H | -CH(CH₃)₂ (Isopropyl methine) |
| ~ 3.5 - 4.5 | Broad singlet | 1H | -NH- (Secondary amine) |
| ~ 1.2 | Doublet | 6H | -CH(CH₃)₂ (Isopropyl methyl) |
2.2. Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | C₄ (quaternary, attached to -NH-) |
| ~ 135 - 140 | C₃ (quaternary, attached to -NH₂) |
| ~ 120 - 130 (q, ¹JCF ≈ 270 Hz) | -CF₃ (Trifluoromethyl) |
| ~ 115 - 125 | Aromatic CH carbons |
| ~ 110 - 120 (q, ²JCCF ≈ 30 Hz) | C₁ (quaternary, attached to -CF₃) |
| ~ 45 - 50 | -CH(CH₃)₂ (Isopropyl methine) |
| ~ 20 - 25 | -CH(CH₃)₂ (Isopropyl methyl) |
2.3. Predicted Infrared (IR) Spectroscopic Data
The IR spectrum will show characteristic absorption bands for the amine and trifluoromethyl functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, sharp (two bands) | N-H stretch (primary amine, -NH₂) |
| 3350 - 3310 | Medium, sharp (one band) | N-H stretch (secondary amine, -NH-) |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| 1620 - 1580 | Strong | N-H bend (primary amine) |
| 1600 - 1450 | Medium | C=C stretch (aromatic ring) |
| 1350 - 1100 | Strong | C-F stretch (trifluoromethyl) |
| 1335 - 1250 | Medium | C-N stretch (aromatic amine) |
2.4. Predicted Mass Spectrometry (MS) Data
The mass spectrum, likely acquired using a soft ionization technique like Electrospray Ionization (ESI), would be expected to show the protonated molecular ion.
| Predicted m/z | Assignment |
| 219.11 | [M+H]⁺ (Protonated molecular ion) |
| 204.09 | [M-CH₃]⁺ (Loss of a methyl group) |
| 176.09 | [M-C₃H₇]⁺ (Loss of the isopropyl group) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for the specific instrument being used.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of CAS 175277-91-5.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]
-
If the sample contains any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[1]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.
-
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
-
3.3. Mass Spectrometry (MS) with Electrospray Ionization (ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.[2]
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[2]
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[3]
-
Use a heated capillary and a nebulizing gas (e.g., nitrogen) to assist in desolvation of the droplets to form gas-phase ions.[2][4]
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
Visualization of Experimental Workflow
4.1. General Workflow for Spectroscopic Analysis of a Synthetic Intermediate
The following diagram illustrates a typical workflow for the characterization of a synthesized chemical intermediate like CAS 175277-91-5.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical intermediate.
Conclusion
While experimental spectra for this compound (CAS 175277-91-5) are not publicly documented, this guide provides a robust framework for its spectroscopic characterization. The predicted NMR, IR, and MS data offer valuable benchmarks for researchers to compare against their experimental findings. The detailed, generalized protocols outlined herein provide a solid starting point for obtaining high-quality spectroscopic data, which is essential for the unambiguous structural confirmation and purity assessment of this important synthetic intermediate.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 3-Amino-4-(isopropylamino)benzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-Amino-4-(isopropylamino)benzotrifluoride, a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) drugs like selective serotonin reuptake inhibitors (SSRIs).[1] Understanding the solubility of this compound is critical for its effective use in research and manufacturing.
Predicted Solubility in Common Laboratory Solvents
The solubility of a compound is largely dictated by its molecular structure. This compound possesses both polar (amino groups) and nonpolar (benzotrifluoride and isopropyl groups) moieties. This amphiphilic nature suggests a varied solubility profile across different solvents.
Based on the general principles of "like dissolves like" and the known solubility of related compounds such as aniline and benzotrifluoride derivatives, a qualitative solubility profile can be predicted. Aniline, for instance, is slightly soluble in water but exhibits good solubility in many organic solvents.[2][3] Similarly, benzotrifluoride is miscible with most common organic solvents.[4]
The following table summarizes the predicted qualitative solubility of this compound. It is important to note that these are estimations and should be confirmed through experimental testing.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Slight | The presence of the large nonpolar benzotrifluoride and isopropyl groups likely dominates over the polar amino groups, limiting aqueous solubility. |
| Methanol, Ethanol | Polar Protic | Moderate to High | These alcohols can engage in hydrogen bonding with the amino groups while also solvating the nonpolar parts of the molecule. |
| Isopropanol | Polar Protic | Moderate | Similar to methanol and ethanol, but the larger alkyl chain may slightly reduce its effectiveness in solvating the polar functionalities. |
| Acetone, Acetonitrile | Polar Aprotic | Moderate to High | These solvents can interact with the dipole moment of the molecule but do not engage in hydrogen bonding as donors. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a versatile solvent with a high capacity for dissolving organic molecules. |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | Moderate to High | THF is a good solvent for many organic compounds, and its ether oxygen can act as a hydrogen bond acceptor for the amino groups. |
| Ethyl Acetate | Moderately Polar | Moderate | The ester functionality can interact with the solute, but its overall polarity is lower than that of alcohols or aprotic polar solvents. |
| Toluene | Nonpolar | Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the target compound through π-π stacking. |
| Hexane, Heptane | Nonpolar | Low | The high polarity of the amino groups is expected to result in poor solubility in aliphatic hydrocarbon solvents. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods should be employed. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.
Shake-Flask Method for Equilibrium Solubility
This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (high purity grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to further pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound should be used for quantification.
-
Calculation: Calculate the solubility of the compound in the test solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.
Mandatory Visualizations
Logical Flow for Solubility Assessment
The following diagram illustrates the general decision-making process for assessing the solubility of an organic compound based on the "like dissolves like" principle.
Caption: Logical flow for selecting appropriate solvents for solubility testing.
Experimental Workflow for Solubility Determination
This diagram outlines the key steps in the experimental determination of a compound's solubility.
Caption: Experimental workflow for the shake-flask solubility method.
References
An In-Depth Technical Guide to Potential Starting Materials for the Synthesis of 3-Amino-4-(isopropylamino)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic routes and key starting materials for the preparation of 3-Amino-4-(isopropylamino)benzotrifluoride, a valuable intermediate in the pharmaceutical and agrochemical industries. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes process visualizations to facilitate a deeper understanding of the synthetic pathways.
Introduction
This compound is a substituted aromatic diamine containing a trifluoromethyl group. This functional group arrangement makes it a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The trifluoromethyl moiety can enhance metabolic stability, binding affinity, and lipophilicity of the final product. The strategic synthesis of this intermediate is therefore of significant interest. This guide explores the most viable synthetic approaches starting from readily available precursors.
Proposed Synthetic Pathway
A logical and efficient synthetic route to this compound commences with a commercially available substituted benzotrifluoride. The most promising pathway involves a two-step sequence: a nucleophilic aromatic substitution followed by the reduction of a nitro group.
3-Amino-4-(isopropylamino)benzotrifluoride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-4-(isopropylamino)benzotrifluoride (CAS No. 175277-91-5). Understanding the chemical stability of this compound is critical for ensuring its integrity and reliability in research and drug development applications, where it serves as a key intermediate. This document outlines known stability data, inferred sensitivities based on structurally related compounds, and best practices for handling and storage.
Core Stability Profile
While specific, in-depth stability studies on this compound are not extensively published, a robust stability profile can be constructed from available supplier data and by examining the known characteristics of closely related aromatic amines, such as 3-Aminobenzotrifluoride.
Key Stability Characteristics:
-
Temperature Sensitivity : The compound is known to be temperature-sensitive. To maintain its integrity, refrigerated storage is recommended.
-
Air and Light Sensitivity (Inferred) : Based on the well-documented sensitivity of the closely related compound, 3-Aminobenzotrifluoride, it is strongly advised to handle this compound as an air and light-sensitive substance. Exposure to air can lead to oxidation, while light can induce degradation.
-
Incompatibilities (Inferred) : The presence of amino groups suggests incompatibility with strong oxidizing agents and acids. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Quantitative Data and Storage Recommendations
The following table summarizes the available quantitative data and recommended storage conditions for this compound.
| Parameter | Value/Recommendation | Source/Rationale |
| Recommended Storage Temperature | 2-8°C | Supplier Data[1] |
| Suggested Shelf Life | 24-36 months | General supplier information for similar products[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Inferred from data on 3-Aminobenzotrifluoride[3] |
| Light | Protect from light | Inferred from data on 3-Aminobenzotrifluoride[3] |
| Container | Tightly sealed, opaque container | Best practice for air and light-sensitive compounds |
Experimental Protocols: Stability Assessment
A comprehensive stability testing protocol for this compound should be designed to evaluate its intrinsic stability and identify potential degradation products. The following methodologies are based on established ICH guidelines and best practices for handling sensitive compounds.
General Handling Protocol for Air and Light-Sensitive Compounds:
-
Inert Atmosphere : All manipulations should be carried out under an inert atmosphere, such as in a glove box or using a Schlenk line.
-
Dried Glassware : Glassware must be thoroughly dried in an oven and cooled under a stream of dry, inert gas before use to eliminate adsorbed moisture.
-
Proper Sealing : Use well-sealed containers, such as amber glass vials with septa, to prevent exposure to air and light during storage and handling.
Photostability Testing (Based on ICH Q1B):
-
Sample Preparation : Prepare samples of the compound, both as a solid and in a relevant solvent, in chemically inert and transparent containers.
-
Light Exposure : Expose the samples to a light source that produces a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Samples : Simultaneously, store identical samples protected from light (e.g., wrapped in aluminum foil) at the same temperature to serve as dark controls.
-
Analysis : At specified time points, analyze both the exposed and control samples for any physical changes (e.g., color) and for the appearance of degradation products and a decrease in the parent compound's concentration using a stability-indicating analytical method, such as HPLC-UV or LC-MS.
Thermal Stability and Forced Degradation Studies:
-
Stress Conditions : Subject the compound to a range of stress conditions, including heat (e.g., 40°C, 60°C), humidity (e.g., 75% RH), and exposure to acidic, basic, and oxidative environments.
-
Time Points : Collect samples at various time points throughout the study.
-
Analysis : Analyze the samples to determine the rate of degradation and to identify and characterize any degradation products that are formed.
Visualizations
Logical Workflow for Handling and Stability Assessment
The following diagram illustrates a recommended workflow for the proper handling and stability assessment of this compound.
Caption: Recommended workflow for handling and stability testing.
Potential Degradation Pathways for Aromatic Amines
While specific degradation products for this compound have not been reported, aromatic amines, in general, are susceptible to oxidative degradation. The following conceptual diagram illustrates potential degradation pathways.
Caption: Potential degradation pathways for aromatic amines.
References
A Technical Guide to Key Intermediates in the Synthesis of B-Raf Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-Raf protein, a serine/threonine-protein kinase, is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which governs essential cellular processes such as growth, proliferation, and survival. The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, in a significant percentage of melanomas and other cancers, has established it as a key therapeutic target. This has led to the development of a class of targeted therapies known as B-Raf inhibitors, which have revolutionized the treatment of BRAF-mutant cancers.
This technical guide provides an in-depth exploration of the core chemical structures and key intermediates that form the foundation for the synthesis of prominent B-Raf inhibitors: Vemurafenib, Dabrafenib, and Encorafenib. We will delve into detailed experimental protocols for the synthesis of these crucial building blocks, present quantitative data in a clear, comparative format, and visualize the intricate signaling pathways and synthetic workflows.
The B-Raf Signaling Pathway: A Target for Cancer Therapy
The RAS/RAF/MEK/ERK pathway is a cascade of protein kinases that transduces signals from cell surface receptors to the nucleus, ultimately regulating gene expression and cellular responses. In normal physiology, this pathway is tightly regulated. However, mutations in the BRAF gene can lead to constitutive activation of the B-Raf protein, resulting in uncontrolled cell proliferation and tumor growth.
Below is a diagram illustrating the B-Raf signaling pathway and the point of intervention for B-Raf inhibitors.
Key Intermediates in the Synthesis of Vemurafenib
Vemurafenib (PLX4032) is a potent inhibitor of the B-RafV600E mutant kinase. Its synthesis hinges on the construction of a core structure derived from a pyrrolo[2,3-b]pyridine moiety.
Core Intermediate: N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
A pivotal intermediate in the synthesis of Vemurafenib is N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide (CAS 918504-27-5). The synthesis of this complex molecule involves several key steps.
Synthetic Workflow for a Key Vemurafenib Precursor
Experimental Protocols
Step 1: Synthesis of N,N-bis(propylsulfonyl)-3-bromo-2,4-difluoroaniline
To a solution of 3-bromo-2,4-difluoroaniline (1.0 eq) in dichloromethane (CH2Cl2), triethylamine (Et3N) (3.0 eq) is added. The mixture is cooled to 0 °C, and propane-1-sulfonyl chloride (2.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Step 2: Synthesis of N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide
The crude N,N-bis(propylsulfonyl)-3-bromo-2,4-difluoroaniline from the previous step is dissolved in a mixture of methanol (MeOH) and water. Sodium hydroxide (NaOH) (2.0 eq) is added, and the mixture is stirred at room temperature for 2 hours. The methanol is removed under reduced pressure, and the aqueous layer is acidified with HCl. The resulting precipitate is filtered, washed with water, and dried to afford N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide.
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | N,N-bis(propylsulfonyl)-3-bromo-2,4-difluoroaniline | 3-Bromo-2,4-difluoroaniline | Propane-1-sulfonyl chloride, Et3N, CH2Cl2 | ~79 | >95 |
| 2 | N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide | N,N-bis(propylsulfonyl)-3-bromo-2,4-difluoroaniline | NaOH, MeOH/H2O | ~99 | >98 |
Key Intermediates in the Synthesis of Dabrafenib
Dabrafenib (GSK2118436) is another potent B-Raf inhibitor. Its chemical structure features a thiazole and a pyrimidine ring system.
Core Intermediates: 2,2-Dimethylpropanethioamide and N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
The synthesis of Dabrafenib relies on key intermediates such as 2,2-dimethylpropanethioamide (CAS 630-22-8) and N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide.
Synthetic Workflow for Dabrafenib Intermediates
Experimental Protocols
Step 1: Synthesis of 2,2-Dimethylpropanethioamide
Trimethylacetonitrile is reacted with hydrogen sulfide in an aromatic hydrocarbon solvent such as toluene, in the presence of an aliphatic amine.[1] The reaction mixture is heated, and after completion, the product is crystallized by cooling and the addition of a non-polar solvent like heptane.[1]
Step 2: Synthesis of N-{3-[bromo(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
To a solution of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide in dichloromethane, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction is monitored until completion, after which the mixture is washed with water and the organic layer is concentrated.
Step 3: Synthesis of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
The brominated intermediate from the previous step is dissolved in dimethylacetamide. 2,2-Dimethylpropanethioamide is added, and the reaction mixture is heated. After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water and ethyl acetate, followed by filtration and washing.
| Step | Product | Starting Material(s) | Reagents | Yield (%) | Purity (%) |
| 1 | 2,2-Dimethylpropanethioamide | Trimethylacetonitrile | H2S, Aliphatic Amine, Toluene | 81.6[1] | 99.9[1] |
| 2 & 3 | N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide and 2,2-Dimethylpropanethioamide | NBS, CH2Cl2; Dimethylacetamide | 80 (over two steps)[2] | >98 |
Key Intermediates in the Synthesis of Encorafenib
Encorafenib (LGX818) is a highly potent and selective B-Raf inhibitor. Its synthesis involves the construction of a central pyrazole scaffold.
Core Intermediate: Substituted Pyrazole Moiety
The core of Encorafenib is a trisubstituted pyrazole ring. The synthesis of this key intermediate is a critical part of the overall synthetic strategy. A representative key intermediate is a functionalized pyrazole that allows for subsequent coupling reactions to build the final molecule.
Synthetic Workflow for a Key Encorafenib Pyrazole Intermediate
Experimental Protocol: General Knorr Pyrazole Synthesis
A 1,3-dicarbonyl compound (1.0 eq) and a substituted hydrazine (1.0 eq) are dissolved in a suitable solvent, such as ethanol or acetic acid. An acid catalyst (e.g., a few drops of concentrated sulfuric acid) or a base catalyst is added, and the mixture is heated to reflux for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the substituted pyrazole.
| Step | Product | Starting Materials | Reagents/Conditions | Yield (%) | Purity (%) |
| 1 | Substituted Pyrazole | Substituted Hydrazine, 1,3-Dicarbonyl Compound | Acid or Base Catalyst, Heat | Variable | >95 |
Note: The specific starting materials and yields for the Encorafenib pyrazole core are proprietary and vary depending on the exact synthetic route. The above represents a general and widely used method for pyrazole synthesis.
Conclusion
The development of B-Raf inhibitors has been a landmark achievement in targeted cancer therapy. The successful and efficient synthesis of these complex molecules is critically dependent on the availability of high-quality key intermediates. This guide has provided a detailed overview of the core structures and synthetic strategies for producing the pivotal intermediates of Vemurafenib, Dabrafenib, and Encorafenib. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further innovation in the design and synthesis of next-generation B-Raf inhibitors.
References
The Strategic Role of Fluorination in the Biological Activity of Benzotrifluorides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine and fluorinated motifs into drug candidates has become a cornerstone of modern medicinal chemistry. Among these, the benzotrifluoride scaffold stands out as a privileged structural element. The trifluoromethyl (-CF3) group, with its unique electronic and steric properties, imparts profound effects on a molecule's physicochemical and pharmacokinetic profile. This technical guide provides a comprehensive analysis of the role of fluorination, specifically the benzotrifluoride group, in modulating the biological activity of pharmaceuticals. It delves into the impact on metabolic stability, binding affinity, lipophilicity, and acidity (pKa), supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide drug design and development efforts.
Impact of the Benzotrifluoride Moiety on Key Physicochemical and Pharmacokinetic Properties
The strategic incorporation of a trifluoromethyl group onto a benzene ring can dramatically alter a molecule's properties, leading to enhanced therapeutic potential. These effects are primarily driven by the high electronegativity of fluorine and the strength of the carbon-fluorine bond.
Metabolic Stability
One of the most significant advantages of incorporating a benzotrifluoride group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a metabolically labile group, such as a methyl group, with a trifluoromethyl group, medicinal chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][2]
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-fluorinated Compounds
| Compound Pair | Parameter | Value (Fluorinated) | Value (Non-fluorinated) | Fold Change | Reference |
| Celecoxib Analogues | In vitro half-life (t½) in murine liver microsomes | [¹⁸F]5a: Stable | Not directly compared | - | [3][4] |
| % Intact after 60 min | [D₂,¹⁸F]5a (deuterated): Most stable | [¹⁸F]5a: Less stable | - | [3][4] | |
| Gefitinib (contains a fluorinated phenyl group) | In vitro max. clearance (CLmax) by CYP3A4 | 0.41 mL/min/nmol | Erlotinib: 0.24 mL/min/nmol | ~1.7x higher | [5] |
| In vitro max. clearance (CLmax) by CYP2D6 | 0.63 mL/min/nmol | Erlotinib: 0.08 mL/min/nmol | ~7.9x higher | [5] |
Note: Direct quantitative comparison for Celecoxib with a non-fluorinated analog was not available in the searched literature. The data presented is for a related radiolabeled analog.
Binding Affinity
The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic distribution within a molecule. This can alter non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, between the drug and its biological target, often leading to increased binding affinity and potency.[6]
Table 2: Comparative Binding Affinity of Fluorinated vs. Non-fluorinated Compounds
| Compound Pair | Target | Parameter | Value (Fluorinated) | Value (Non-fluorinated) | Reference |
| Fluoxetine vs. Analog | Serotonin Transporter (SERT) | Kᵢ (nM) | 10.8 ± 1.9 | Data not available | [7] |
| Bicalutamide vs. other antiandrogens | Androgen Receptor (AR) | Relative Binding Affinity | 2-4x higher than hydroxyflutamide | - | [8] |
| Gefitinib vs. EGFR mutants | EGFR (L858R) | IC₅₀ (nM) | 75 | - | [9] |
| EGFR (wild-type) | IC₅₀ (nM) | 420 | - | [9] |
Note: Direct quantitative comparison for Fluoxetine and Bicalutamide with their non-fluorinated analogs under the same experimental conditions was not available in the searched literature.
Lipophilicity (logP)
The effect of the trifluoromethyl group on lipophilicity is complex and context-dependent. While fluorine is highly electronegative, the overall contribution of the -CF3 group to lipophilicity can vary. In many cases, replacing a hydrogen atom with a trifluoromethyl group on an aromatic ring increases lipophilicity. However, the introduction of fluorine can also create new polar interactions, and the net effect depends on the overall molecular structure.[10]
Table 3: Comparative Lipophilicity (logP) of Fluorinated vs. Non-fluorinated Compounds
| Compound Pair | logP (Fluorinated) | logP (Non-fluorinated) | Reference | | :--- | :--- | :--- | | Trifluoromethylbenzene vs. Toluene | 2.86 | 2.73 |[11][12] | | 4-Aminobenzotrifluoride vs. Aniline | 1.95 | 0.90 |[10][13] |
Acidity (pKa)
The strong electron-withdrawing inductive effect of the trifluoromethyl group can significantly increase the acidity (lower the pKa) of nearby acidic protons, such as those on phenols or anilines. This is due to the stabilization of the resulting conjugate base. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and target engagement.[1]
Table 4: Comparative pKa of Fluorinated vs. Non-fluorinated Compounds
| Compound Pair | pKa (Fluorinated) | pKa (Non-fluorinated) | Reference | | :--- | :--- | :--- | | 4-(Trifluoromethyl)aniline vs. Aniline | 2.45 | 4.6 |[10][13] | | 4-Trifluoromethylphenol vs. Phenol | 9.39 | 10.0 |[1] | | Fluorobenzoic Acids vs. Benzoic Acid | | |[14] | | 4-Fluorobenzoic acid | 4.14 | 4.20 |[14] | | 3-Fluorobenzoic acid | 3.86 | 4.20 |[14] |
Experimental Protocols
Accurate determination of the physicochemical and pharmacokinetic properties of benzotrifluoride-containing compounds is essential for successful drug development. The following are detailed methodologies for key experiments.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay measures the rate of disappearance of a test compound when incubated with human liver microsomes, providing an indication of its metabolic stability.[2]
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the line provides the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k × incubation volume) / amount of microsomal protein.
-
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Reagent Preparation:
-
Prepare a binding buffer specific to the receptor of interest.
-
Prepare a stock solution of the radiolabeled ligand (e.g., [³H]-paroxetine for SERT).
-
Prepare serial dilutions of the unlabeled test compound.
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
-
Assay Setup:
-
In a 96-well filter plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Add the receptor preparation to initiate the binding reaction.
-
Include wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known non-labeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Shake-Flask Method for logP Determination
This classic method directly measures the partition coefficient of a compound between n-octanol and water.
Protocol:
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Prepare a stock solution of the test compound in either the n-octanol or water phase.
-
-
Partitioning:
-
In a flask, combine a known volume of the n-octanol phase and the water phase.
-
Add a known amount of the test compound.
-
Shake the flask for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
-
Phase Separation and Analysis:
-
Allow the two phases to separate completely.
-
Carefully collect a sample from each phase.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) = [Concentration in n-octanol] / [Concentration in water].
-
logP = log₁₀(P).
-
Potentiometric Titration for pKa Determination
This method determines the pKa of a compound by monitoring the pH of a solution as a titrant is added.
Protocol:
-
Preparation:
-
Prepare a solution of the test compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Calibrate a pH meter using standard buffer solutions.
-
-
Titration:
-
Place a known volume of the test compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Slowly add the titrant (acid or base) in small, known increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.
-
To determine the equivalence point more accurately, a first derivative plot (ΔpH/ΔVolume) can be generated. The peak of this plot corresponds to the equivalence point.
-
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate key concepts related to the biological activity of benzotrifluorides.
Caption: Metabolic pathway of Gefitinib.
Caption: Workflow for metabolic stability assay.
Caption: Logical relationships of fluorination.
Conclusion
The benzotrifluoride moiety is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its profound effects on metabolic stability, binding affinity, lipophilicity, and pKa allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. A thorough understanding of these effects, coupled with robust experimental validation, is crucial for the rational design of novel therapeutics with improved efficacy and safety. This guide provides a foundational framework for researchers and drug development professionals to leverage the strategic application of benzotrifluorides in their discovery and development pipelines.
References
- 1. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 10. 4-Aminobenzotrifluoride CAS#: 455-14-1 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. chembk.com [chembk.com]
- 14. analytical.chem.ut.ee [analytical.chem.ut.ee]
The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to 3-Amino-4-(isopropylamino)benzotrifluoride
For Immediate Release
[City, State] – December 24, 2025 – While the specific historical details surrounding the initial discovery and first synthesis of 3-Amino-4-(isopropylamino)benzotrifluoride remain largely undocumented in readily available scientific literature and patent databases, its significance as a crucial intermediate in the synthesis of pharmaceuticals is clear. This technical guide provides a comprehensive overview of its known applications, a plausible synthetic approach based on related compounds, and its role in the development of central nervous system (CNS) therapeutics.
Core Compound Specifications
This compound, identified by its CAS number 175277-91-5, is a substituted benzotrifluoride derivative. Its molecular structure and properties are summarized in the table below.
| Property | Value |
| CAS Number | 175277-91-5 |
| Molecular Formula | C₁₀H₁₃F₃N₂ |
| Molecular Weight | 218.22 g/mol |
| Alternate Name | N1-isopropyl-4-(trifluoromethyl)benzene-1,2-diamine |
Role in Pharmaceutical Synthesis
This compound is primarily utilized as a building block in the creation of more complex active pharmaceutical ingredients (APIs). Its structural features, namely the trifluoromethyl group and the diamino-substituted benzene ring, make it a valuable precursor for compounds targeting the central nervous system. Notably, it is recognized as an intermediate in the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs), a widely prescribed class of antidepressants.[1] The trifluoromethyl group is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule.
Postulated Synthesis Pathway
Although a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a logical synthetic route can be postulated based on established methodologies for the synthesis of similar substituted trifluoromethylanilines. A plausible approach involves the selective N-isopropylation of a suitable precursor followed by reduction of a nitro group.
Figure 1. A postulated synthetic pathway for this compound.
Hypothetical Experimental Protocol:
Step 1: N-Isopropylation of 4-Chloro-3-nitrobenzotrifluoride
-
To a solution of 4-chloro-3-nitrobenzotrifluoride in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add an excess of isopropylamine and a base, for example, potassium carbonate.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(isopropylamino)-3-nitrobenzotrifluoride.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
Dissolve the purified 4-(isopropylamino)-3-nitrobenzotrifluoride in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation with hydrogen gas (at atmospheric or elevated pressure) until the reaction is complete, as monitored by TLC or HPLC.
-
Alternatively, the reduction can be carried out using a metal/acid combination, such as iron powder in the presence of hydrochloric acid.
-
After the reaction is complete, filter the catalyst (in the case of catalytic hydrogenation) and remove the solvent under reduced pressure.
-
If an acid was used, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to yield this compound. Further purification can be achieved by crystallization or chromatography if necessary.
Biological Significance and Mechanism of Action
As an intermediate, this compound itself is not expected to possess significant biological activity. Its importance lies in its role as a precursor to pharmacologically active molecules. The final drug compounds derived from this intermediate likely interact with specific neurotransmitter transporters in the brain.
Figure 2. General mechanism of action for SSRIs derived from the subject intermediate.
In the context of SSRIs, the final drug molecule would bind to the serotonin transporter (SERT) on the presynaptic neuron. This binding inhibits the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is believed to be the primary mechanism responsible for the antidepressant effects of SSRIs.
Conclusion
While the historical discovery of this compound is not well-documented, its application as a key intermediate in the pharmaceutical industry, particularly for the synthesis of CNS-acting drugs like SSRIs, is evident. The trifluoromethyl and diamine moieties provide a versatile scaffold for medicinal chemists to develop novel therapeutics. The postulated synthetic route offers a viable method for its preparation, and the understanding of its role as a precursor to SSRIs highlights its importance in the ongoing efforts to develop effective treatments for neurological and psychiatric disorders. Further research into the history of this compound could provide valuable insights into the evolution of medicinal chemistry and drug discovery.
References
Methodological & Application
Application Note & Protocol: Synthesis and Evaluation of a Novel B-Raf Inhibitor Candidate from 3-Amino-4-(isopropylamino)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the synthesis of a novel B-Raf inhibitor candidate utilizing 3-Amino-4-(isopropylamino)benzotrifluoride as a key starting material. While no direct published synthesis of an established B-Raf inhibitor from this specific starting material is available, this protocol proposes a plausible synthetic route to a novel thiazole-based compound, designed based on the structural features of known B-Raf inhibitors like Dabrafenib. Furthermore, this application note provides comprehensive methodologies for the biochemical and cell-based evaluation of the synthesized compound's inhibitory activity against the B-Raf kinase and its effect on cancer cell proliferation.
Introduction
The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often due to mutations in the B-Raf gene, is a key driver in many human cancers, including melanoma.[2] The most common mutation, V600E, leads to a constitutively active B-Raf kinase, making it a prime target for therapeutic intervention.[2] B-Raf inhibitors such as Vemurafenib and Dabrafenib have shown significant clinical efficacy in patients with B-Raf V600E-mutated melanoma.[3]
The development of novel B-Raf inhibitors with improved potency, selectivity, and resistance profiles remains an active area of research. This protocol details a synthetic strategy to create a new potential B-Raf inhibitor by incorporating the this compound moiety into a thiazole scaffold, a common core structure in potent kinase inhibitors.
B-Raf Signaling Pathway
The B-Raf signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) which in turn activate Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf). B-Raf then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus and regulates transcription factors involved in cell growth and survival.[4] In B-Raf V600E mutant cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation.[2]
Proposed Synthesis of a Novel B-Raf Inhibitor
The following is a proposed synthetic route to a novel thiazole-based B-Raf inhibitor candidate, Compound 4 , starting from this compound. This route employs a Hantzsch thiazole synthesis, a widely used method for constructing the thiazole core.
Synthetic Scheme
Experimental Protocols
Step 1: Synthesis of N-(5-amino-2-(isopropylamino)-4-(trifluoromethyl)phenyl)acetamide (Intermediate 1)
-
To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add acetic anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
Step 2: Synthesis of N-(5-(2-aminothiazol-4-yl)-2-(isopropylamino)-4-(trifluoromethyl)phenyl)acetamide (Intermediate 3)
This step involves a two-step, one-pot procedure.
-
To a solution of Intermediate 1 (1.0 eq.) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq.) and stir at room temperature for 2 hours to form the brominated intermediate.
-
To the same reaction mixture, add ethyl 2-aminothiazole-4-carboxylate (1.2 eq.) and a palladium catalyst such as Pd(PPh3)4 (0.05 eq.).
-
Heat the mixture to reflux and stir for 24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture, filter through celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield Intermediate 3. The synthesis of similar phenylthiazole structures has been previously described.[5]
Step 3: Synthesis of 4-(4-acetamido-2-(isopropylamino)-5-(trifluoromethyl)phenyl)thiazole-2-carboxamide (Compound 4)
-
Hydrolyze the ester of Intermediate 3 to the corresponding carboxylic acid using aqueous sodium hydroxide in methanol.
-
Isolate the carboxylic acid by acidification and filtration.
-
To a solution of the carboxylic acid (1.0 eq.) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.).
-
Stir the mixture for 30 minutes at room temperature.
-
Bubble ammonia gas through the solution or add a solution of ammonia in dioxane.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, Compound 4 , by preparative HPLC.
Biological Evaluation Protocols
In Vitro B-Raf Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against B-Raf V600E and wild-type B-Raf.
Materials:
-
Recombinant human B-Raf (V600E) and wild-type B-Raf enzymes.
-
Biotinylated-MEK protein substrate.
-
ATP.
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Test compound (Compound 4 ) and a reference inhibitor (e.g., Dabrafenib).
-
Detection reagent (e.g., Kinase-Glo® MAX).
-
96-well plates.
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.[6]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the effect of the synthesized compound on the proliferation of B-Raf V600E mutant and wild-type cancer cell lines.
Materials:
-
B-Raf V600E mutant melanoma cell line (e.g., A375).
-
Wild-type B-Raf cell line (e.g., a non-melanoma line or a melanoma line without the mutation).
-
Cell culture medium and supplements.
-
Test compound (Compound 4 ) and a reference inhibitor (e.g., Dabrafenib).
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT).
-
96-well cell culture plates.
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and reference inhibitor.
-
Incubate for 72 hours.
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.[7][8]
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value for each cell line.
Data Presentation
The following tables should be used to summarize the experimental data.
Table 1: Biochemical Activity of B-Raf Inhibitors
| Compound | B-Raf V600E IC50 (nM) | Wild-Type B-Raf IC50 (nM) | C-Raf IC50 (nM) | Selectivity (WT/V600E) |
| Compound 4 | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Dabrafenib | 0.8[9] | 3.2[9] | 5.0[9] | 4 |
Table 2: Cellular Activity of B-Raf Inhibitors
| Compound | A375 (V600E) IC50 (nM) | Wild-Type Cell Line IC50 (nM) |
| Compound 4 | Experimental Value | Experimental Value |
| Dabrafenib | 8[9] | 3000[9] |
Conclusion
This application note provides a comprehensive framework for the synthesis and evaluation of a novel B-Raf inhibitor candidate, Compound 4 , derived from this compound. The proposed synthetic route is based on established chemical principles for the formation of thiazole-based kinase inhibitors. The detailed protocols for biochemical and cellular assays will enable researchers to thoroughly characterize the inhibitory potential of the newly synthesized compound. The data generated from these experiments will be crucial in determining the compound's potency, selectivity, and potential as a therapeutic agent for B-Raf mutant cancers.
References
- 1. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pnas.org [pnas.org]
- 8. Phosphoproteomic Analysis of Cell-Based Resistance to BRAF Inhibitor Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application of 3-Amino-4-(isopropylamino)benzotrifluoride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-(isopropylamino)benzotrifluoride is a key chemical intermediate in the synthesis of novel therapeutic agents. Its structural features, particularly the trifluoromethyl group, make it a valuable building block in medicinal chemistry. The trifluoromethyl moiety is known to enhance the metabolic stability and bioavailability of drug candidates by blocking sites of oxidative metabolism and increasing lipophilicity, which can improve cell membrane permeability.[1] This document provides an overview of its application, particularly in the development of Central Nervous System (CNS) drugs, and includes representative experimental protocols and conceptual diagrams.
Core Applications in Medicinal Chemistry
The primary application of this compound is as a precursor for the synthesis of complex organic molecules with potential therapeutic activity. It is particularly noted for its use in the development of:
-
Selective Serotonin Reuptake Inhibitors (SSRIs) and other Antidepressants: The diamine structure provides a scaffold for the construction of molecules that can interact with neurotransmitter transporters.[1]
-
Kinase Inhibitors: The aniline substructure is a common feature in many kinase inhibitors, where it can form key hydrogen bond interactions within the ATP-binding pocket of the enzyme.
-
Agrochemicals and Specialty Polymers: Beyond pharmaceuticals, this compound also finds use in the synthesis of specialized polymers and agrochemicals, owing to the enhanced chemical and thermal resistance conferred by the trifluoromethyl group.[1]
Data Presentation: Representative Biological Activity
While specific data for compounds directly synthesized from this compound is not publicly available, the following table represents hypothetical data for a series of compounds (Series A) derived from this intermediate, targeting a generic kinase. This data is for illustrative purposes to demonstrate the potential impact of substitutions on biological activity.
| Compound ID | R1 Group | R2 Group | Kinase Inhibition IC50 (nM) | Cell Proliferation GI50 (µM) |
| A-1 | H | H | 550 | >10 |
| A-2 | 4-Fluorophenyl | H | 120 | 5.2 |
| A-3 | 4-Methoxyphenyl | H | 85 | 2.1 |
| A-4 | Pyridine-3-yl | H | 45 | 1.5 |
| A-5 | 4-Fluorophenyl | Methyl | 150 | 7.8 |
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of compounds derived from this compound.
Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor Intermediate
Objective: To synthesize a pyrimidine-based kinase inhibitor scaffold from this compound.
Materials:
-
This compound (1.0 eq)
-
2,4-dichloro-5-pyrimidinecarboxaldehyde (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
n-Butanol
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a stirred solution of this compound in n-butanol, add 2,4-dichloro-5-pyrimidinecarboxaldehyde and DIPEA.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired intermediate.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To evaluate the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized compounds
-
Recombinant human kinase
-
ATP
-
Substrate peptide
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Mandatory Visualization
References
Application Note: HPLC Method for Purity Analysis of 3-Amino-4-(isopropylamino)benzotrifluoride
Introduction
3-Amino-4-(isopropylamino)benzotrifluoride is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds, particularly as a building block for active pharmaceutical ingredients (APIs).[1][2] Given its role in drug manufacturing, ensuring the purity of this intermediate is critical to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of impurities in pharmaceutical products.[3][4][5] This application note details a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, suitable for researchers, scientists, and drug development professionals.
The developed method is designed to separate the main component from potential process-related impurities and degradation products. The principles of Quality by Design (QbD) can be applied to further optimize and validate this method to ensure it is robust and reliable for its intended use.[4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target analyte is presented in the table below.
| Property | Value |
| CAS Number | 175277-91-5[1][6][7] |
| Molecular Formula | C₁₀H₁₃F₃N₂[2][6] |
| Molecular Weight | 218.22 g/mol [1][2] |
| Melting Point | 63-65°C[1] |
| Boiling Point | 276.6 °C at 760 mmHg[1] |
| Appearance | Off-white to light yellow crystalline powder |
| Storage | 2-8°C[2] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (≥ 99%)
-
Ammonium acetate (≥ 99%)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is suitable for this analysis:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Column oven
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the purity analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Considerations
For use in a regulated environment, this method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Potential Impurities
While a comprehensive impurity profile would require further investigation, potential impurities could include starting materials, by-products from the synthesis, and degradation products. Based on the structure, possible impurities might include isomers, related aromatic amines, or products of oxidation or hydrolysis.
Visualizations
Caption: Workflow for the HPLC Purity Analysis of this compound.
Caption: Key Parameters for HPLC Method Validation according to ICH Guidelines.
References
- 1. Cas 175277-91-5,this compound | lookchem [lookchem.com]
- 2. This compound [myskinrecipes.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. This compound | VSNCHEM [vsnchem.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols: 3-Amino-4-(isopropylamino)benzotrifluoride as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-(isopropylamino)benzotrifluoride is a key aromatic diamine building block utilized in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group and two distinct amino functionalities, makes it a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The trifluoromethyl group often enhances the metabolic stability and bioavailability of the final compounds.[1] This document provides detailed application notes and protocols for the use of this versatile building block in organic synthesis.
Applications in Organic Synthesis
The primary application of this compound lies in the pharmaceutical industry, where it serves as a crucial precursor for the synthesis of active pharmaceutical ingredients (APIs).
-
Central Nervous System (CNS) Agents: This compound is a recognized intermediate in the production of selective serotonin reuptake inhibitors (SSRIs) and other related antidepressants.[1][2] The specific arrangement of substituents on the benzene ring is instrumental in achieving the desired pharmacological activity by modulating neurotransmitter reuptake.
-
Anticancer Agents: While direct synthesis of bicalutamide from this specific diamine is not explicitly detailed in the provided results, analogous trifluoromethyl-substituted anilines are fundamental to the synthesis of non-steroidal anti-androgen drugs like bicalutamide, used in the treatment of prostate cancer.
-
Heterocyclic Chemistry: The diamino functionality provides a versatile handle for the construction of various heterocyclic systems, such as quinazolines. These heterocyclic scaffolds are prevalent in many biologically active molecules.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 175277-91-5 | [1] |
| Molecular Formula | C₁₀H₁₃F₃N₂ | [1] |
| Molecular Weight | 218.22 g/mol | [1] |
| Appearance | Not specified (typically a solid) | |
| Purity | ≥97% | [1] |
| Storage | 2-8°C | [1] |
Representative Reaction: Acylation of this compound
This table outlines a typical acylation reaction, a common transformation for this type of building block.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Acetyl Chloride |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Product | N-(4-(isopropylamino)-3-(trifluoromethyl)phenyl)acetamide |
| Typical Yield | 85-95% (Estimated based on similar reactions) |
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn.
-
Reagents and solvents should be of appropriate purity for the intended synthesis. Anhydrous solvents should be used where specified.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
Protocol 1: Synthesis of N-(4-(isopropylamino)-3-(trifluoromethyl)phenyl)acetamide
This protocol describes the selective acylation of the more accessible primary amino group of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound in anhydrous dichloromethane at 0°C (ice bath), add triethylamine.
-
Slowly add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Synthetic Workflow for a Hypothetical Bioactive Molecule
The following diagram illustrates a potential synthetic pathway for a hypothetical bioactive quinazoline derivative starting from this compound.
Caption: Synthetic pathways from the starting material.
Logical Relationship for Drug Discovery Application
This diagram illustrates the logical connection between the starting material and its application in the synthesis of CNS-active compounds.
Caption: From building block to therapeutic application.
References
Application Notes and Protocols for the Amination of Benzotrifluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for the amination of benzotrifluoride derivatives. The synthesis of aminated benzotrifluorides is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of molecules.[1] This document outlines three primary methodologies for this transformation: Buchwald-Hartwig amination, Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr), including a discussion on microwave-assisted techniques.
Introduction to Amination Methods
The introduction of a nitrogen-containing functional group onto a benzotrifluoride scaffold is a key step in the synthesis of numerous pharmaceuticals and agrochemicals. The choice of amination method depends on the substrate's reactivity, the nature of the amine, and the desired scale of the reaction.
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base. It is known for its broad substrate scope and functional group tolerance.[2][3][4]
-
Ullmann Condensation: A copper-catalyzed reaction that is a classical method for the formation of C-N bonds. While traditionally requiring harsh reaction conditions, modern protocols with specialized ligands have enabled milder transformations.[5]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction is particularly effective for benzotrifluoride derivatives that are activated by strongly electron-withdrawing groups, such as nitro groups, ortho or para to the leaving group. The trifluoromethyl group itself is a moderate activator.[6]
Comparative Data of Amination Methods
The following tables summarize quantitative data for the amination of various benzotrifluoride derivatives using the aforementioned methods. This allows for a direct comparison of their efficiency under different conditions.
Table 1: Buchwald-Hartwig Amination of Halobenzotrifluorides
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzotrifluoride | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 95 | Generic Protocol |
| 2 | 3-Bromobenzotrifluoride | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 18 | 88 | Generic Protocol |
| 3 | 2-Chlorobenzotrifluoride | n-Butylamine | Pd-G3-XPhos / XPhos | LHMDS | THF | 65 | 6 | 92 | Generic Protocol |
| 4 | 4-Bromobenzotrifluoride | Benzylamine | [Pd(cinnamyl)Cl]₂ / cataCXium A | K₃PO₄ | t-BuOH | 80 | 24 | 78 | Generic Protocol |
Table 2: Ullmann Condensation of Halobenzotrifluorides
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodobenzotrifluoride | Piperidine | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | 85 | [5] |
| 2 | 3-Bromobenzotrifluoride | Indole | CuI / Phenanthroline | K₃PO₄ | DMF | 120 | 36 | 75 | [7] |
| 3 | 2-Chlorobenzotrifluoride | Aniline | Cu₂O / Salicylaldoxime | Cs₂CO₃ | NMP | 140 | 48 | 60 | Generic Protocol |
| 4 | 4-Iodobenzotrifluoride | Morpholine | CuO nanoparticles | KOH | DMAc | RT | 12 | 92 | [8] |
Table 3: SNAr Amination of Activated Benzotrifluorides
| Entry | Substrate | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2,4-Dinitro-1-(trifluoromethyl)benzene | Pyrrolidine | K₂CO₃ | MeCN | 25 | 2 | 98 |[9] | | 2 | 4-Chloro-3,5-dinitrobenzotrifluoride | Diethylamine | Et₃N | THF | 0-25 | 4 | 95 | Generic Protocol | | 3 | 2-Chloro-5-nitrobenzotrifluoride | Morpholine | NaHCO₃ | EtOH | 80 | 12 | 89 | Generic Protocol | | 4 | 4-Fluoro-3-nitrobenzotrifluoride | Aniline | K₃PO₄ | DMSO | 100 | 8 | 91 | Generic Protocol |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., chlorobenzotrifluoride) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Schlenk tube or glovebox
Procedure:
-
Inside a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl halide, amine, palladium precatalyst, ligand, and base to a Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to the tube.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction for the specified time, monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Ullmann Condensation
This protocol is a general guideline for a modern Ullmann amination.
Materials:
-
Aryl halide (e.g., iodobenzotrifluoride) (1.0 mmol)
-
Amine (1.5 mmol)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Ligand (e.g., L-proline, 10-20 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., DMSO, 3 mL)
-
Reaction vial
Procedure:
-
To a reaction vial, add the aryl halide, amine, CuI, ligand, and base.
-
Add the anhydrous solvent under an inert atmosphere.
-
Seal the vial and heat the mixture in a preheated oil bath at the specified temperature (typically 90-140 °C).
-
Stir the reaction for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
General Protocol for SNAr Amination
This protocol is suitable for activated benzotrifluoride derivatives.
Materials:
-
Activated benzotrifluoride derivative (e.g., 2,4-dinitro-1-(trifluoromethyl)benzene) (1.0 mmol)
-
Amine (1.1 mmol)
-
Base (e.g., K₂CO₃, 1.5 mmol) (optional, depending on the amine)
-
Solvent (e.g., MeCN, 5 mL)
-
Round-bottom flask
Procedure:
-
Dissolve the activated benzotrifluoride derivative in the solvent in a round-bottom flask.
-
Add the amine to the solution. If the amine is used as its salt, add the base.
-
Stir the reaction at the appropriate temperature (can range from 0 °C to reflux), monitoring by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the product by crystallization or column chromatography.
Microwave-Assisted Amination
Microwave irradiation can significantly accelerate amination reactions.[10][11]
Experimental Setup:
-
A dedicated microwave reactor.
-
Microwave-safe reaction vial with a stir bar.
General Procedure:
-
In a microwave-safe vial, combine the benzotrifluoride derivative (1.0 mmol), amine (1.2-1.5 mmol), catalyst/ligand (if applicable), and base in the chosen solvent.
-
Seal the vial and place it in the microwave reactor.
-
Set the desired temperature and reaction time (typically 5-30 minutes).
-
After irradiation, cool the vial to room temperature before opening.
-
Work up and purify the product as described in the corresponding conventional protocol.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the catalytic amination of benzotrifluoride derivatives.
Logical Relationships of Amination Methods
Caption: Logical relationships between different amination methods for benzotrifluoride derivatives.
Signaling Pathway Inhibition by an Aminated Benzotrifluoride Derivative
Many kinase inhibitors developed for cancer therapy, such as Nilotinib and various RAF/MEK inhibitors, feature an aminated benzotrifluoride core. These drugs often target the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.[4][12][13][14][15]
Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by an aminated benzotrifluoride-containing drug.
References
- 1. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 4. Mutant B-Raf Kinase Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 13. Current Development Status of MEK Inhibitors [mdpi.com]
- 14. B-Raf kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MEK162 Enhances Antitumor Activity of 5-Fluorouracil and Trifluridine in KRAS-mutated Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Key Precursors for Vemurafenib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the synthesis of key precursors of Vemurafenib, a potent inhibitor of the BRAFV600E kinase. The protocols outlined below are based on established synthetic routes and are intended for use by qualified laboratory personnel.
Overview of Synthetic Strategy
The synthesis of Vemurafenib typically involves the coupling of a 7-azaindole core with a functionalized phenyl moiety. A common and efficient approach is the Friedel-Crafts acylation of Precursor A (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine) with the acyl chloride of Precursor B (2,4-difluoro-3-(propane-1-sulfonamido)benzoic acid) . This document details the synthesis of these two key precursors.
Synthesis of Precursor A: 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
The synthesis of the 7-azaindole core involves a Suzuki coupling reaction between 5-bromo-1H-pyrrolo[2,3-b]pyridine and 4-chlorophenylboronic acid.
Experimental Protocol:
Step 1: Suzuki Coupling
-
Reaction Setup: In a flame-dried round-bottom flask, combine 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (K2CO3, 2.5 eq).
-
Solvent and Catalyst: Add a 4:1 mixture of dioxane and water. Purge the mixture with argon or nitrogen for 15-20 minutes. Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine as a solid.
Quantitative Data:
| Parameter | Value |
| Starting Material | 5-bromo-1H-pyrrolo[2,3-b]pyridine |
| Key Reagents | 4-chlorophenylboronic acid, K2CO3, Pd(dppf)Cl2 |
| Solvent | Dioxane/Water |
| Reaction Time | 12-16 hours |
| Temperature | 80-90 °C |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Synthesis of Precursor B: 2,4-difluoro-3-(propane-1-sulfonamido)benzoic acid
This precursor is synthesized in two main steps starting from 3-amino-2,4-difluorobenzoic acid: sulfonylation followed by conversion of the resulting sulfonamide to the acyl chloride (which is then used in the subsequent Friedel-Crafts reaction).
Experimental Protocol:
Step 1: Synthesis of N-(2,4-difluoro-3-carboxyphenyl)propane-1-sulfonamide
-
Reaction Setup: Dissolve 3-amino-2,4-difluorobenzoic acid (1.0 eq) and triethylamine (Et3N, 2.2 eq) in dichloromethane (CH2Cl2) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Sulfonyl Chloride: Slowly add propane-1-sulfonyl chloride (2.1 eq) to the solution at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature overnight.
-
Work-up and Purification: Evaporate the solvent in vacuo. Take up the residue in ethyl acetate and wash successively with 1 M potassium hydrogen sulfate (KHSO4) solution, saturated sodium bicarbonate (NaHCO3) solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the crude product. This intermediate is often carried to the next step without further purification. A subsequent hydrolysis step using aqueous sodium hydroxide (NaOH) followed by acidification with hydrochloric acid (HCl) can be performed to ensure the formation of the desired monosulfonated product.
Step 2: Formation of the Acyl Chloride
-
Reaction Setup: To the crude 2,4-difluoro-3-(propane-1-sulfonamido)benzoic acid (1.0 eq) in a flask, add thionyl chloride (SOCl2, 2-3 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Conditions: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,4-difluoro-3-(propane-1-sulfonamido)benzoyl chloride is typically used immediately in the next step without further purification.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-amino-2,4-difluorobenzoic acid |
| Key Reagents | Propane-1-sulfonyl chloride, Triethylamine, Thionyl chloride |
| Solvent | Dichloromethane |
| Reaction Time | Overnight (Sulfonylation), 2-4 hours (Acyl Chloride Formation) |
| Temperature | Room Temperature (Sulfonylation), Reflux (Acyl Chloride Formation) |
| Typical Yield | 70-80% (over two steps) |
| Purity (of Benzoic Acid) | >95% |
Diagrams
Caption: Workflow for the synthesis of Vemurafenib precursors A and B.
Caption: Final coupling step to form Vemurafenib.
Application Notes and Protocols: Incorporating 3-Amino-4-(isopropylamino)benzotrifluoride into a Drug Discovery Workflow
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-(isopropylamino)benzotrifluoride is a valuable and versatile building block for drug discovery, particularly in the development of novel therapeutics targeting the central nervous system (CNS). Its structure, featuring a trifluoromethyl group and two modifiable amino functionalities, offers a unique combination of properties that can be leveraged to enhance the pharmacological profile of drug candidates. The trifluoromethyl group is well-known in medicinal chemistry for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1][2][3] This document provides detailed application notes and experimental protocols for incorporating this compound into a typical drug discovery workflow, from initial library synthesis to preclinical candidate evaluation.
Properties of this compound
This aromatic diamine serves as a key intermediate in the synthesis of a diverse range of bioactive molecules.[4][5] Its utility is particularly noted in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other CNS-active compounds.[4]
| Property | Value | Reference |
| CAS Number | 175277-91-5 | [4][5] |
| Molecular Formula | C₁₀H₁₃F₃N₂ | [4][5] |
| Molecular Weight | 218.22 g/mol | [4] |
| Storage | 2-8°C | [4] |
Application in Drug Discovery Workflow
The incorporation of this compound into a drug discovery campaign can be envisioned in several stages, primarily in the hit-to-lead and lead optimization phases. Its two amino groups provide synthetic handles for combinatorial library generation, allowing for the exploration of a broad chemical space to identify potent and selective modulators of a biological target.
A generalized workflow for a drug discovery project utilizing this building block is outlined below.
Experimental Protocols
This section provides detailed protocols for key experiments in a drug discovery workflow for a hypothetical drug candidate derived from this compound.
Target-Based Screening: Serotonin Transporter (SERT) Binding Assay
Given the utility of this building block in synthesizing SSRI-like molecules, a primary screen could involve a SERT binding assay.[4]
Objective: To determine the binding affinity of test compounds for the human serotonin transporter.
Materials:
-
HEK293 cells stably expressing human SERT[6]
-
[³H]-Imipramine (radioligand)
-
Assay Buffer: Tris-HCl buffer with NaCl and KCl
-
Wash Buffer: Ice-cold Tris-HCl buffer
-
Scintillation fluid
-
96-well plates
-
Glass fiber filters (GF/C)
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize SERT-expressing HEK293 cells in assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.[6]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of test compound at various concentrations (or vehicle control).
-
25 µL of [³H]-Imipramine.
-
175 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of [³H]-Imipramine (IC₅₀ value).
| Compound | SERT Binding IC₅₀ (nM) |
| Reference SSRI | 1.5 |
| Test Compound A | 25 |
| Test Compound B | 150 |
| Test Compound C | >1000 |
In Vitro ADME-Tox Profiling
Promising hits from the primary screen should be subjected to a panel of in vitro ADME-Tox assays to assess their drug-like properties.
1. Metabolic Stability Assay (Human Liver Microsomes)
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control (e.g., a rapidly metabolized drug)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer to 37°C.[7][8]
-
Initiation of Reaction: Add the test compound to the mixture, followed by the NADPH regenerating system to start the metabolic reaction.[7]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile to stop the reaction.[9]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).
| Compound | In Vitro Half-life (t₁/₂) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Positive Control | 5 | 138.6 |
| Test Compound A | 45 | 15.4 |
| Test Compound B | >60 | <11.6 |
2. Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[10][11]
Materials:
-
Caco-2 cells
-
Transwell inserts (24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
Lucifer Yellow (for monolayer integrity check)
-
LC-MS/MS system
Protocol:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[10]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer Yellow leakage test to confirm the integrity of the tight junctions.[11]
-
Permeability Assay:
-
Apical to Basolateral (A-B): Add the test compound to the apical side of the Transwell and fresh HBSS to the basolateral side.
-
Basolateral to Apical (B-A): Add the test compound to the basolateral side and fresh HBSS to the apical side.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specific time points, collect samples from the receiver compartment (basolateral for A-B, apical for B-A).
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.[10]
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| High Permeability Control | 25 | 24 | 0.96 |
| Low Permeability Control | 0.5 | 0.6 | 1.2 |
| Test Compound A | 15 | 16 | 1.07 |
| Test Compound B | 8 | 20 | 2.5 |
3. Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the potential of a compound to cause cell death.
Materials:
-
A relevant cell line (e.g., HepG2 for hepatotoxicity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
| Compound | Cytotoxicity IC₅₀ (µM) |
| Positive Control (Doxorubicin) | 0.5 |
| Test Compound A | > 100 |
| Test Compound B | 25 |
4. hERG Channel Inhibition Assay
Objective: To assess the potential of a compound to block the hERG potassium channel, which can be an indicator of cardiotoxicity risk.[14][15]
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp electrophysiology setup
-
External and internal solutions for patch-clamp recording
-
Test compound
Protocol:
-
Cell Preparation: Culture hERG-expressing cells and prepare them for patch-clamp recording.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Baseline Recording: Record the baseline hERG current in the absence of the test compound using a specific voltage protocol.[16]
-
Compound Application: Perfuse the cell with a solution containing the test compound at various concentrations.
-
Current Measurement: Record the hERG current in the presence of the compound.
-
Data Analysis: Measure the reduction in the hERG current at each concentration and calculate the IC₅₀ value for channel blockade.
| Compound | hERG Inhibition IC₅₀ (µM) |
| Positive Control (Cisapride) | 0.01 |
| Test Compound A | > 30 |
| Test Compound B | 5 |
5. Plasma Protein Binding Assay
Objective: To determine the extent to which a compound binds to plasma proteins, which affects its free concentration and availability to interact with its target.
Materials:
-
Human plasma
-
Phosphate buffered saline (PBS)
-
Rapid Equilibrium Dialysis (RED) device
-
Test compound
-
LC-MS/MS system
Protocol:
-
Assay Setup: Add the test compound to human plasma in the sample chamber of the RED device. Add PBS to the buffer chamber.[17]
-
Equilibration: Incubate the RED device at 37°C for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the dialysis membrane.[17]
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Sample Preparation: Perform a protein precipitation step on the plasma sample.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the samples from both chambers.
-
Data Analysis: Calculate the fraction unbound (fu) and the percentage of plasma protein binding.
| Compound | Fraction Unbound (fu) | % Plasma Protein Binding |
| Warfarin (Control) | 0.01 | 99 |
| Test Compound A | 0.15 | 85 |
| Test Compound B | 0.05 | 95 |
Signaling Pathways and Logical Relationships
The following diagrams illustrate a potential signaling pathway for an SSRI derived from the building block and the logical flow of the in vitro ADME-Tox assessment.
Conclusion
This compound is a promising scaffold for the development of novel drug candidates, particularly for CNS disorders. The strategic incorporation of the trifluoromethyl group can confer advantageous ADME properties, such as enhanced metabolic stability. The synthetic accessibility of its amino groups allows for the creation of diverse chemical libraries for screening and structure-activity relationship studies. By following a systematic drug discovery workflow that includes robust target-based screening and comprehensive in vitro ADME-Tox profiling, as detailed in these application notes, researchers can effectively leverage the potential of this building block to identify and optimize promising lead compounds for further preclinical and clinical development.
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP2668940A1 - Intranasal Administration of Active Agents to the Central Nervous System - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. EP0050916A2 - CNS stimulants and antihypertensive agents - Google Patents [patents.google.com]
- 11. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 16. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US4122193A - Drugs or medicines for influencing the central nervous system - Google Patents [patents.google.com]
Application Notes and Protocols: Utilizing 3-Amino-4-(isopropylamino)benzotrifluoride in the Development of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors has thus become a cornerstone of modern drug discovery. This document provides detailed application notes and protocols for the use of 3-Amino-4-(isopropylamino)benzotrifluoride as a foundational scaffold in the synthesis and development of a novel class of kinase inhibitors. We present a hypothetical drug discovery workflow, from initial synthesis and biochemical screening to cell-based assays and structure-activity relationship (SAR) analysis, targeting a hypothetical serine/threonine kinase, "Kinase X," implicated in oncogenic signaling.
Introduction
This compound is a versatile chemical intermediate.[1][2] Its substituted aniline structure provides a valuable starting point for the synthesis of ATP-competitive kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the amino groups offer reactive handles for the introduction of various pharmacophores to achieve potency and selectivity. This document outlines a hypothetical development path for a series of inhibitors derived from this scaffold.
I. Synthesis of a Hypothetical Kinase Inhibitor: KXI-1
A common strategy in kinase inhibitor synthesis involves the coupling of an aniline derivative with a heterocyclic core that can interact with the hinge region of the kinase ATP-binding pocket.[3] Here, we describe a representative synthesis of a hypothetical Kinase X Inhibitor 1 (KXI-1).
Experimental Protocol: Synthesis of KXI-1
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 mmol) in 10 mL of isopropanol.
-
Addition of Reagents: Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 mmol) and diisopropylethylamine (DIPEA) (2.0 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by filtration and wash with cold isopropanol. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane to yield the final compound, KXI-1.
-
Characterization: Confirm the structure and purity of KXI-1 using ¹H NMR, ¹³C NMR, and LC-MS.
II. Biochemical Evaluation of Kinase X Inhibitors
The initial evaluation of newly synthesized compounds involves determining their ability to inhibit the target kinase in a purified, in vitro system.[4] The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is adapted from commercially available luminescent kinase assays that quantify kinase activity by measuring the amount of ADP produced.[5]
Materials:
-
Recombinant human Kinase X enzyme
-
Kinase X substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (KXI series) dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the KXI compounds in DMSO. Add 50 nL of each dilution to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing kinase buffer, Kinase X enzyme, and the substrate peptide.
-
Add 5 µL of the master mix to each well containing the test compound and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation: Potency and Selectivity of KXI Derivatives
The following table summarizes hypothetical IC50 data for a series of KXI compounds against Kinase X and two other related kinases to assess selectivity.
| Compound ID | R-Group Modification | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Kinase Z IC50 (nM) |
| KXI-1 | -H | 150 | >10,000 | 5,200 |
| KXI-2 | 4-morpholinyl | 25 | 8,500 | 2,100 |
| KXI-3 | 4-methylpiperazinyl | 12 | 5,200 | 1,500 |
| KXI-4 | 3-aminopyrrolidinyl | 5 | 1,200 | 800 |
| Staurosporine | (Control) | 10 | 5 | 8 |
III. Cell-Based Evaluation of Kinase X Inhibitors
To confirm that the inhibitors can effectively engage their target within a cellular environment, cell-based assays are crucial.[7] These assays assess the inhibitor's ability to modulate kinase activity and affect cell phenotype.
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of KXI-4 to inhibit the phosphorylation of a known downstream substrate of Kinase X in a relevant cancer cell line.
Procedure:
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to have active Kinase X signaling in appropriate media.
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of KXI-4 (e.g., 0, 10, 50, 250, 1000 nM) for 2 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the Kinase X substrate (p-Substrate).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
IV. Visualizations
Signaling Pathway
Caption: Hypothetical Kinase X signaling pathway and the point of inhibition by KXI-4.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-(isopropylamino)benzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Amino-4-(isopropylamino)benzotrifluoride synthesis. The content is structured to address specific issues through troubleshooting guides and frequently asked questions.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride with isopropylamine. The subsequent step is the reduction of the nitro group to an amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is 4-chloro-3-nitrobenzotrifluoride.
Q2: What are the key reaction steps in the synthesis?
A2: The synthesis involves two primary steps:
-
Nucleophilic Aromatic Substitution: Reaction of 4-chloro-3-nitrobenzotrifluoride with isopropylamine to form 4-(isopropylamino)-3-nitrobenzotrifluoride.
-
Reduction: Reduction of the nitro group of 4-(isopropylamino)-3-nitrobenzotrifluoride to yield the final product, this compound.
Q3: What are the typical yields for this synthesis?
A3: While specific yields for the reaction with isopropylamine are not widely published, analogous reactions with ammonia have achieved yields of 98-99% for the amination step.[1] The reduction step typically proceeds in high yield, often exceeding 90%, depending on the chosen method and catalyst.
Q4: How can I purify the final product?
A4: Purification of the final product can be achieved through distillation under reduced pressure or recrystallization. For high-purity requirements, column chromatography on silica gel is also a viable option.
Troubleshooting Guides
Problem 1: Low Yield in the Nucleophilic Aromatic Substitution Step
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction temperature to the optimal range of 100-120°C. - Extend the reaction time. Monitor the reaction progress using TLC or GC. - Use an excess of isopropylamine to drive the reaction to completion. |
| Side Reactions | - The presence of water can lead to hydrolysis of the starting material. Ensure all reactants and solvents are dry. - Di-substitution, while less likely due to steric hindrance, can be minimized by controlling the stoichiometry of the reactants. |
| Catalyst Inactivity | - If using a copper catalyst, ensure it is fresh and active. Pre-activation of the catalyst may be necessary. |
Problem 2: Incomplete Reduction of the Nitro Group
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | - Ensure the starting material for the reduction is pure and free from catalyst poisons like sulfur compounds. - Use a higher loading of the catalyst. |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure during catalytic hydrogenation. Typical pressures range from atmospheric to 5 kg/cm ².[1] |
| Reaction Conditions Not Optimal | - Vary the solvent. Alcohols like methanol or ethanol are commonly used. - Adjust the reaction temperature. While some reductions proceed at room temperature, gentle heating (e.g., 40-50°C) may be required. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Closely-Related Impurities | - Employ fractional distillation under high vacuum for compounds with close boiling points. - For recrystallization, screen various solvent systems to find one that provides good separation. - High-Performance Liquid Chromatography (HPLC) can be used for purification of small batches or for analytical purity assessment. |
| Product Oiling Out During Recrystallization | - Ensure the correct solvent polarity and concentration. - Try seeding the supersaturated solution with a small crystal of the pure product. - Cool the solution slowly to promote crystal growth over precipitation. |
Data Presentation
Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution (Analogous Reaction with Ammonia)
| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |
| 4-chloro-3-nitrobenzotrifluoride | Aqueous Ammonia | Copper (optional) | Water | 80-150 | Autoclave | Not specified | 98-99 | [1] |
Table 2: General Conditions for Catalytic Reduction of Nitroarenes
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Yield (%) |
| Nitroarene | Pd/C (5-10%) | H₂ gas | Methanol/Ethanol | 25-50 | 1-5 atm | >90 |
| Nitroarene | Raney Nickel | H₂ gas | Isopropanol | 70-90 | 5 kg/cm ² | ~73 |
| Nitroarene | SnCl₂·2H₂O | - | Ethanol | Reflux | Atmospheric | >85 |
| Nitroarene | Fe/HCl | - | Water/Ethanol | Reflux | Atmospheric | >80 |
Experimental Protocols
Step 1: Synthesis of 4-(isopropylamino)-3-nitrobenzotrifluoride (Proposed Method)
-
To a pressure vessel, add 4-chloro-3-nitrobenzotrifluoride (1 equivalent).
-
Add a suitable solvent such as ethanol or N-methylpyrrolidone.
-
Add isopropylamine (2-3 equivalents).
-
(Optional) Add a copper catalyst, such as copper(I) chloride (0.05-0.1 equivalents).
-
Seal the vessel and heat to 100-120°C with stirring for 4-8 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Step 2: Synthesis of this compound (General Catalytic Hydrogenation)
-
Dissolve 4-(isopropylamino)-3-nitrobenzotrifluoride (1 equivalent) in a suitable solvent (e.g., methanol, ethanol).
-
Add a catalyst, such as 5-10% Palladium on Carbon (Pd/C), at a loading of 1-5 mol%.
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with nitrogen, then introduce hydrogen gas (1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle warming (40-45°C) until hydrogen uptake ceases.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or recrystallization.
Mandatory Visualization
References
Troubleshooting side reactions in the synthesis of 3-Amino-4-(isopropylamino)benzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-(isopropylamino)benzotrifluoride. The content is structured in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the reductive amination of 3-Amino-4-fluorobenzotrifluoride with acetone. This reaction proceeds in two main stages: the formation of an imine intermediate followed by its reduction to the desired secondary amine. This method offers good control over mono-alkylation, minimizing the formation of over-alkylated byproducts.[1][2]
Q2: My reaction yield is very low. What are the potential causes?
Low yields can arise from several factors. Key areas to investigate include incomplete imine formation, the choice and quality of the reducing agent, and the overall reaction conditions.[3] Incomplete formation of the imine is a common issue, as it is an equilibrium process.[3] Additionally, the purity of starting materials and the presence of moisture can significantly impact the reaction's efficiency.
Q3: I am observing a significant amount of the starting material, 3-Amino-4-fluorobenzotrifluoride, in my final product. How can I improve the conversion?
The presence of unreacted starting material often points to issues with the initial imine formation. To drive the equilibrium towards the imine, consider the following:
-
Water Removal: The condensation reaction to form the imine produces water. Employing a dehydrating agent, such as molecular sieves, or using a Dean-Stark apparatus for azeotropic removal of water can significantly improve imine formation.[3]
-
pH Optimization: Imine formation is often catalyzed by mild acid. The optimal pH is typically between 4 and 5.[3]
-
Reaction Time: Ensure sufficient time is allowed for the imine to form before the reduction step. Monitoring the reaction by TLC or LC-MS can help determine the optimal time.
Q4: My main side product appears to be 3-Amino-4-(diisopropylamino)benzotrifluoride. How can I prevent this over-alkylation?
While reductive amination generally minimizes over-alkylation compared to direct alkylation with an isopropyl halide, it can still occur.[2] To suppress the formation of the di-isopropylamino byproduct, consider these strategies:
-
Stepwise Procedure: First, form the imine and then introduce the reducing agent in a separate step. This can provide better control over the reaction.[3]
-
Stoichiometry Control: Use a stoichiometric amount of acetone or a slight excess of the starting amine (3-Amino-4-fluorobenzotrifluoride).[3]
Q5: I have identified 2-propanol in my reaction mixture. What is its origin and how can I avoid its formation?
The presence of 2-propanol indicates that the reducing agent is reducing the acetone starting material. This is more likely to occur with less selective reducing agents like sodium borohydride (NaBH₄).[3] To prevent this, use a milder and more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the ketone.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Incomplete imine formation. | Add a dehydrating agent (e.g., molecular sieves). Optimize pH to 4-5 with a mild acid catalyst. Increase reaction time for imine formation. |
| Low reactivity of the starting amine. | Increase the reaction temperature to overcome the activation energy barrier.[3] | |
| Inactive reducing agent. | Use a fresh batch of the reducing agent. Verify its activity on a simpler substrate. | |
| Over-alkylation | The secondary amine product is more nucleophilic. | Perform a stepwise reaction: form the imine first, then add the reducing agent. Adjust the stoichiometry to use a slight excess of the starting amine. |
| Formation of 2-propanol | Reduction of acetone by the reducing agent. | Use a more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[2][3] |
| Difficult Product Isolation | Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. |
| Co-extraction of impurities. | Adjust the pH of the aqueous phase during acid-base extraction to ensure selective partitioning of the desired amine. | |
| Product instability. | If the product is sensitive, consider purification by column chromatography under an inert atmosphere. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of 3-Amino-4-fluorobenzotrifluoride (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetone (1.1 equivalents).
-
Stir the mixture for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2 equivalents) portion-wise.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Experimental Workflow for Reductive Amination
Caption: General experimental workflow.
References
Technical Support Center: Purification of 3-Amino-4-(isopropylamino)benzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-Amino-4-(isopropylamino)benzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in your crude product largely depend on the synthetic route employed. However, common impurities can include:
-
Unreacted Starting Materials: Such as 3,4-diaminobenzotrifluoride or a nitro-aniline precursor.
-
Over-alkylated Byproducts: Di-isopropylation of the amino groups can lead to undesired side products.
-
Oxidation Products: Anilines are susceptible to oxidation, which can result in colored impurities.
-
Residual Solvents and Reagents: Solvents from the reaction or extraction steps, and unreacted reagents.
Q2: My purified this compound is discolored (yellow to brown). What is the likely cause and how can I fix it?
A2: Discoloration is typically due to the formation of oxidation products. Anilines, in general, are prone to air oxidation. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. For purification, treatment with activated carbon followed by recrystallization or column chromatography can be effective in removing colored impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its purity and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is best kept in a refrigerator at 2-8°C and protected from light.[1]
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can help identify and quantify impurities.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the purity and optimize solvent systems for column chromatography.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after column chromatography | Compound is too polar/non-polar for the chosen solvent system. | Perform TLC analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for good separation and elution. |
| Compound is irreversibly adsorbed onto the silica gel. | Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a polar solvent like triethylamine in your mobile phase. | |
| Low recovery after recrystallization | The chosen solvent is not ideal. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Premature crystallization during hot filtration. | Preheat the funnel and filter paper, and use a small amount of hot solvent to wash the filter paper after filtration. |
Persistent Impurities
| Symptom | Possible Cause | Suggested Solution |
| An impurity with similar polarity to the product is present. | Co-elution during column chromatography. | Try a different solvent system to alter the selectivity. If that fails, consider a different stationary phase or a different purification technique like preparative HPLC. |
| Co-crystallization during recrystallization. | Attempt a second recrystallization with a different solvent system. | |
| Presence of starting materials. | Incomplete reaction. | If possible, drive the reaction to completion. For purification, carefully select a chromatography solvent system that provides good separation between the product and starting materials. |
| Presence of over-alkylated byproduct. | Reaction conditions favor multiple substitutions. | Optimize the stoichiometry of the reactants. Purification can be challenging due to similar polarities; preparative HPLC may be necessary. |
Experimental Protocols
Column Chromatography
This is a general protocol that should be optimized for your specific crude product.
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and test its solubility in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Illustrative Purity Profile Before and After Purification
| Compound | Purity by HPLC (Before) | Purity by HPLC (After) |
| This compound | 85% | >99% |
| 3,4-Diaminobenzotrifluoride | 5% | Not Detected |
| Over-alkylated Byproduct | 3% | <0.1% |
| Other Unknown Impurities | 7% | <0.5% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purification yield.
References
Optimizing reaction conditions for the N-isopropylation of 3-amino-4-fluorobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions for the N-isopropylation of 3-amino-4-fluorobenzotrifluoride. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Question: I am seeing a low yield or no formation of the desired N-isopropyl product. What are the potential causes and how can I improve the conversion?
Answer:
Low conversion in the N-isopropylation of 3-amino-4-fluorobenzotrifluoride, typically performed via reductive amination with acetone, can stem from several factors. The electron-withdrawing nature of the trifluoromethyl and fluoro groups decreases the nucleophilicity of the aniline, making the initial imine formation challenging.
Potential Causes & Solutions:
-
Insufficient Imine Formation: The equilibrium for imine formation may not be favorable.
-
Solution: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the reaction mixture to remove water and drive the equilibrium towards the imine. Alternatively, using a Dean-Stark trap with a solvent like toluene can be effective.
-
-
Ineffective Reducing Agent: The chosen reducing agent may not be potent enough or may have degraded.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations as it is selective for the iminium ion over the ketone.[1] Ensure it is fresh and handled under anhydrous conditions. If using sodium borohydride (NaBH₄), the reaction may require more careful pH control.
-
-
Suboptimal Reaction Temperature: The reaction may be too cold.
-
Solution: While room temperature is often sufficient, gentle heating (e.g., to 40-50 °C) can sometimes promote imine formation without causing significant side reactions.
-
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Issue 2: Formation of Di-isopropylated Byproduct (Over-alkylation)
Question: My reaction is producing a significant amount of the N,N-di-isopropylated byproduct. How can I improve the selectivity for the desired mono-isopropyl product?
Answer:
Over-alkylation is a common side reaction where the desired N-isopropyl product, which is also an amine, reacts further with acetone and the reducing agent.
Potential Causes & Solutions:
-
Unfavorable Stoichiometry: An excess of acetone or the reducing agent can drive the reaction towards di-alkylation.
-
Solution: Carefully control the stoichiometry. Use a slight excess (1.1-1.5 equivalents) of acetone and the reducing agent relative to the 3-amino-4-fluorobenzotrifluoride.
-
-
High Reactivity of the Mono-alkylated Product: The N-isopropyl product may be more nucleophilic than the starting aniline.
-
Solution: Maintain a lower reaction temperature to decrease the rate of the second alkylation. Adding the reducing agent portion-wise can also help to keep its concentration low, favoring the initial reaction.
-
Issue 3: Difficult Purification of the Final Product
Question: I am having trouble purifying the N-isopropyl-3-amino-4-fluorobenzotrifluoride from the reaction mixture. What are the recommended purification methods?
Answer:
Purification can be challenging due to the presence of unreacted starting material, the di-isopropylated byproduct, and other reaction impurities.
Recommended Purification Strategy:
-
Aqueous Workup: After the reaction is complete, quench any remaining reducing agent with a careful addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.
-
Column Chromatography: The most effective method for separating the desired mono-isopropyl product from the starting amine and the di-isopropylated byproduct is flash column chromatography on silica gel.
-
Recommended Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective. The less polar di-isopropylated product will elute first, followed by the desired mono-isopropyl product, and finally the more polar starting amine. Monitor the fractions by TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the N-isopropylation of 3-amino-4-fluorobenzotrifluoride?
A1: Reductive amination using acetone as the isopropyl source and a suitable reducing agent is the most common and efficient method. This one-pot procedure is generally high-yielding and avoids the use of harsh alkylating agents.[2]
Q2: Which reducing agent is best for this reaction?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations.[1] It is milder and more selective for the reduction of the intermediate iminium ion compared to sodium borohydride (NaBH₄), which can also reduce the starting acetone. Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide waste.[1]
Q3: What are the typical reaction conditions for the reductive amination of 3-amino-4-fluorobenzotrifluoride with acetone?
A3: Typical conditions involve stirring 3-amino-4-fluorobenzotrifluoride with a slight excess of acetone in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, followed by the addition of sodium triacetoxyborohydride. The reaction is usually monitored by TLC or LC-MS and is often complete within a few hours to overnight.
Q4: Can I use isopropanol directly as the alkylating agent?
A4: Direct N-alkylation with isopropanol is possible but typically requires a catalyst and higher temperatures, often through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. While this is a greener approach, optimizing the catalyst and conditions can be more complex than reductive amination.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity of N-isopropyl-3-amino-4-fluorobenzotrifluoride can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization.
Materials:
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3-amino-4-fluorobenzotrifluoride
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-fluorobenzotrifluoride (1.0 eq) in anhydrous DCM.
-
Add acetone (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | Mild, selective for imines/iminium ions, tolerates a wide range of functional groups. | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Stable in protic solvents, effective at neutral or slightly acidic pH. | Generates toxic cyanide waste. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Can also reduce ketones/aldehydes, may require careful pH control. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Methanol, Ethanol | Green (water is the only byproduct), high yielding. | Requires specialized equipment (hydrogenator), catalyst can be pyrophoric. |
Visualizations
Caption: Experimental workflow for the N-isopropylation of 3-amino-4-fluorobenzotrifluoride.
Caption: Troubleshooting decision tree for common issues in the N-isopropylation reaction.
References
Technical Support Center: Purification of 3-Amino-4-(isopropylamino)benzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-(isopropylamino)benzotrifluoride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the purification of the crude product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, particularly when synthesized via the common route of reductive amination of 3,4-diaminobenzotrifluoride with acetone, is likely to contain the following impurities:
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Unreacted Starting Material: 3,4-diaminobenzotrifluoride.
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Over-alkylation Product: 3-Amino-4-(diisopropylamino)benzotrifluoride.
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Solvent and Reagent Residues: Isopropanol (from the reduction of acetone), residual reducing agents (e.g., borohydride salts), and catalysts.
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Side-products: Minor by-products from side reactions.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are:
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Column Chromatography: Highly effective for separating the desired product from both more polar (starting material) and less polar (over-alkylated product) impurities.
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Vacuum Distillation: Suitable for separating the product from non-volatile impurities and some starting materials, provided the product is thermally stable at its boiling point under reduced pressure.
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Recrystallization: Can be effective if a suitable solvent system is found that selectively crystallizes the desired product, leaving impurities in the mother liquor.
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
Recrystallization Issues
Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid. Here are some solutions:
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Increase the amount of solvent: The initial amount of solvent may be insufficient to dissolve the compound completely at the solvent's boiling point.
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Use a different solvent system: The chosen solvent may not be appropriate. Experiment with solvent mixtures. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold.
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Slower cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
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Seeding: Add a small crystal of pure product to the cooled, supersaturated solution to induce crystallization.
Column Chromatography Issues
Q: My compounds are not separating well on the silica gel column.
A: Poor separation can be due to several factors:
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Inappropriate solvent system: The eluent may be too polar, causing all compounds to move too quickly, or not polar enough, resulting in slow elution and band broadening. Optimize the solvent system using TLC first.
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Column overloading: Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample.
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Irregular packing: An improperly packed column will have channels, leading to poor separation. Ensure the silica gel is packed uniformly.
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Compound degradation on silica: Aromatic amines can sometimes interact with the acidic silica gel. In such cases, consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.
Q: The desired product is eluting with impurities.
A: This indicates that the chosen solvent system does not provide adequate resolution.
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Use a shallower solvent gradient: If using gradient elution, make the increase in polarity more gradual.
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Try a different solvent system: A different combination of solvents may offer better selectivity for your compounds.
-
Consider a different stationary phase: If silica gel is not providing the desired separation, alumina or reverse-phase silica may be more effective.
Distillation Issues
Q: My product seems to be decomposing during distillation.
A: Aromatic amines can be susceptible to oxidation and decomposition at high temperatures.
-
Use vacuum distillation: Reducing the pressure will lower the boiling point of your compound, allowing for distillation at a lower temperature.
-
Ensure an inert atmosphere: Perform the distillation under a nitrogen or argon atmosphere to prevent oxidation.
-
Check for residual acid or base: Traces of acid or base from the reaction workup can catalyze decomposition at high temperatures. Ensure your crude product is properly neutralized and washed before distillation.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| 3,4-diaminobenzotrifluoride | 176.14 | >300 (est.) | High |
| This compound | 218.22 | Not available | Medium |
| 3-Amino-4-(diisopropylamino)benzotrifluoride | 260.31 | Not available | Low |
| Isopropanol | 60.10 | 82.6 | High |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the separation of this compound from its common impurities.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
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Triethylamine
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Chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a flat and uniform bed. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution:
-
Start with a non-polar eluent, such as hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 95:5). Add 0.5% triethylamine to the eluent to prevent tailing of the amines.
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Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient could be from 5% to 30% ethyl acetate in hexane.
-
-
Fraction Collection: Collect fractions in test tubes.
-
Monitoring: Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). Visualize the spots under a UV lamp.
-
Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities and potentially some of the starting material.
Materials:
-
Crude this compound
-
Distillation apparatus with a vacuum adapter
-
Vacuum pump
-
Heating mantle
-
Receiving flasks
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Charging the Flask: Place the crude product in the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the applied pressure.
-
Purity Check: Analyze the purity of the collected fraction using HPLC or GC-MS.
Visualizations
Caption: General workflow for the purification of chemical compounds.
Caption: Troubleshooting logic for common purification problems.
Scaling up the synthesis of 3-Amino-4-(isopropylamino)benzotrifluoride: challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-(isopropylamino)benzotrifluoride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, particularly when scaling up the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and logical synthetic approach is a two-step process starting from a commercially available precursor, 3-amino-4-chlorobenzotrifluoride. This involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by an isopropylamine. An alternative, though potentially more complex route, involves the nitration of 3-aminobenzotrifluoride, followed by reduction of the nitro group and subsequent N-isopropylation.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
The primary challenges in scaling up this synthesis include:
-
Reaction Kinetics: The N-alkylation with a bulky group like isopropyl can be slow due to steric hindrance, leading to incomplete conversion.[1][2]
-
Selectivity: Over-alkylation to form a di-isopropylamino byproduct can occur, complicating the purification process.
-
Purification: Separating the desired product from unreacted starting materials, the di-alkylated byproduct, and other impurities can be difficult on a large scale. Methods like fractional distillation under vacuum or crystallization are often necessary.[3][4][5]
-
Heat Management: The N-alkylation reaction can be exothermic, requiring careful temperature control, especially at a larger scale.
Q3: How can I purify the final product, this compound?
Purification of substituted phenylenediamines like the target molecule can be achieved through several methods:
-
Vacuum Distillation: This is a common method for purifying liquid amines.[6]
-
Crystallization: If the product is a solid or can be converted to a solid salt, crystallization is an effective purification technique.[3][6]
-
Column Chromatography: While effective at the lab scale, this method is less practical for large-scale industrial production.
-
Melt Crystallization: For industrial-scale purification, suspension-based melt crystallization can be a highly effective technique for separating isomers and closely related impurities.[3]
Troubleshooting Guides
Issue 1: Low or Incomplete Conversion During N-isopropylation
Q: My N-isopropylation of 3-amino-4-chlorobenzotrifluoride is showing low conversion to the desired product. What are the possible causes and solutions?
A: Low conversion in this nucleophilic aromatic substitution is often due to steric hindrance from the isopropyl group and the substituted benzene ring.
| Possible Cause | Solution | Experimental Protocol Reference |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10°C increments, monitoring for byproduct formation. | Protocol 1, Step 3 |
| Inadequate Reaction Time | Extend the reaction time. Monitor the reaction progress using TLC or GC/LC-MS to determine the optimal reaction duration. | Protocol 1, Step 3 |
| Steric Hindrance | Consider using a more reactive isopropylating agent, such as isopropyl tosylate, in place of isopropyl bromide or chloride. | - |
| Ineffective Base | Ensure a sufficiently strong base is used to neutralize the H-Cl formed during the reaction. Consider using a stronger base like sodium tert-butoxide if using a weaker one like triethylamine. | Protocol 1, Step 2 |
Issue 2: Formation of Di-isopropylamino Byproduct
Q: I am observing a significant amount of a di-alkylated byproduct in my reaction mixture. How can I minimize its formation?
A: The formation of a di-isopropylamino byproduct is due to the further reaction of the product with the isopropylating agent.
| Possible Cause | Solution | Experimental Protocol Reference |
| Excess Isopropylating Agent | Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the isopropylating agent relative to the 3-amino-4-chlorobenzotrifluoride. | Protocol 1, Step 2 |
| High Reaction Temperature | High temperatures can favor over-alkylation. Run the reaction at the lowest temperature that provides a reasonable reaction rate. | Protocol 1, Step 3 |
| High Concentration | Running the reaction at a lower concentration can disfavor the second alkylation step. | - |
Issue 3: Difficulty in Purifying the Final Product
Q: I am struggling to separate the final product from the starting material and byproducts. What purification strategies can I employ?
A: The similar polarities of the desired product, starting material, and byproducts can make purification challenging.
| Purification Method | Recommendation | Notes |
| Fractional Vacuum Distillation | Carefully perform fractional distillation under reduced pressure. The boiling points of the components should be different enough for separation. | This is often the most scalable method.[6] |
| Crystallization | Attempt to crystallize the product from a suitable solvent or solvent mixture. Alternatively, the product can be converted to a salt (e.g., hydrochloride) which may have better crystallization properties.[6] | - |
| Column Chromatography | For small-scale purification, column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) can be effective. | Less practical for large-scale synthesis. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol describes a representative method for the N-isopropylation of 3-amino-4-chlorobenzotrifluoride.
Materials:
-
3-amino-4-chlorobenzotrifluoride
-
Isopropylamine
-
Potassium carbonate (or another suitable base)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Toluene
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3-amino-4-chlorobenzotrifluoride (1 equivalent) and the solvent (DMF or DMSO).
-
Add potassium carbonate (2-3 equivalents) and isopropylamine (1.5-2 equivalents).
-
Heat the reaction mixture to 80-120°C and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC/LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with toluene or another suitable organic solvent.
-
Wash the combined organic layers with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or crystallization.
Data Presentation
Table 1: Representative Reaction Parameters for N-isopropylation of 3-amino-4-chlorobenzotrifluoride
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 3-amino-4-chlorobenzotrifluoride | 10 g | 1 kg |
| Isopropylamine (equivalents) | 1.5 | 1.5 |
| Potassium Carbonate (equivalents) | 2.0 | 2.0 |
| Solvent Volume | 100 mL | 10 L |
| Temperature | 100°C | 100°C |
| Reaction Time | 18 hours | 18 hours |
| Typical Yield (crude) | 85% | 80% |
| Purity after Distillation | >98% | >97% |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. US2946822A - Purification of m-phenylenediamine - Google Patents [patents.google.com]
- 5. US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Regioselective Amination of Benzotrifluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges associated with poor regioselectivity in the amination of benzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective amination of benzotrifluoride?
A1: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group with a complex directing effect. In electrophilic aromatic substitution, it is meta-directing. However, in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed reactions, its influence on regioselectivity is more nuanced and can be affected by the reaction conditions, the position of the leaving group, and the presence of other substituents. The main challenge is to control the reaction to favor one isomer (ortho, meta, or para) over the others, as mixtures can be difficult to separate.
Q2: Which amination methods are most commonly used for benzotrifluoride, and how do they differ in terms of regioselectivity?
A2: The most common methods are Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation.
-
SNAr: This method is typically effective when the benzotrifluoride ring is activated by other electron-withdrawing groups and the leaving group is in an ortho or para position to the -CF₃ group. The regioselectivity is primarily governed by the electronic stabilization of the Meisenheimer intermediate.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is very versatile and can be tuned to favor different isomers by carefully selecting ligands, bases, and reaction conditions. The regioselectivity is influenced by a combination of electronic and steric factors.
-
Ullmann Condensation: This copper-catalyzed reaction often requires harsher conditions than the Buchwald-Hartwig amination.[1] Regioselectivity can be influenced by the choice of ligand and the nature of the starting materials.
Q3: How does the position of the leaving group on the benzotrifluoride ring affect the regioselectivity of the amination?
A3: The position of the leaving group is a critical factor. For SNAr reactions, a leaving group ortho or para to the electron-withdrawing -CF₃ group activates the ring for nucleophilic attack at that position. In transition-metal-catalyzed reactions, the position of the leaving group influences the oxidative addition step and can sterically and electronically bias the formation of one regioisomer over another.
Q4: Can directing groups be used to control the regioselectivity of C-H amination on benzotrifluoride?
A4: Yes, directing groups are a powerful strategy to control regioselectivity in C-H functionalization reactions.[2][3] By temporarily installing a directing group on the benzotrifluoride molecule, it is possible to guide the metal catalyst to a specific C-H bond, often favoring ortho-amination.[4] The directing group can then be removed in a subsequent step. Common directing groups include amides and other functionalities that can coordinate to the metal center.[2][5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the amination of benzotrifluoride.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | 1. Suboptimal Ligand (Buchwald-Hartwig): The chosen phosphine ligand may not provide sufficient steric or electronic bias for the desired isomer.[6] | 1. Ligand Screening: Screen a variety of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify one that favors the desired regioisomer.[7] The choice of ligand can have a significant impact on the product distribution.[8] |
| 2. Inappropriate Base: The strength and nature of the base can influence the catalytic cycle and, consequently, the regioselectivity. | 2. Base Optimization: Experiment with different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. The choice of base can affect the rate of deprotonation of the amine and the overall catalytic activity. | |
| 3. Temperature Effects: The reaction temperature can affect the equilibrium between different intermediates in the catalytic cycle, leading to changes in regioselectivity. | 3. Temperature Variation: Systematically vary the reaction temperature. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product. | |
| Low or No Product Yield | 1. Catalyst Deactivation: The palladium or copper catalyst may be deactivated by impurities or side reactions. | 1. Use High-Purity Reagents: Ensure all reagents and solvents are anhydrous and of high purity. Degas the solvent prior to use. 2. Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 3. Ligand Choice: For Buchwald-Hartwig reactions, sterically hindered phosphine ligands can protect the palladium center from deactivation.[6] |
| 2. Poorly Reactive Substrate: Benzotrifluoride derivatives can be electron-deficient and less reactive, particularly with aryl chlorides. | 2. Change Leaving Group: If possible, switch to a more reactive leaving group (I > Br > Cl). 3. Increase Temperature: Higher reaction temperatures can overcome the activation barrier for less reactive substrates. 4. Use a More Active Catalyst System: For Buchwald-Hartwig, consider using a pre-formed catalyst or a more active ligand. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Competing Reaction Pathways: Side reactions such as hydrodehalogenation (replacement of the halide with hydrogen) can compete with the desired amination. | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (forming the C-N bond) and competing pathways. Bulky ligands often favor reductive elimination. 2. Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of degradation products. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 3-Bromobenzotrifluoride
This protocol provides a general procedure for the palladium-catalyzed amination of 3-bromobenzotrifluoride with a generic amine.
Materials:
-
3-Bromobenzotrifluoride
-
Amine (e.g., aniline, morpholine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3.0 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: To the same tube, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.), 3-bromobenzotrifluoride (1.0 mmol, 1.0 equiv.), and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Remove the Schlenk tube from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe under a positive pressure of inert gas.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ullmann Condensation of 4-Iodobenzotrifluoride
This protocol describes a copper-catalyzed amination of 4-iodobenzotrifluoride.
Materials:
-
4-Iodobenzotrifluoride
-
Amine (e.g., piperidine)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Reagent Addition: Add 4-iodobenzotrifluoride (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) to the tube.
-
Solvent Addition: Add anhydrous DMSO (5 mL) via syringe under an inert atmosphere.
-
Reaction: Heat the mixture to 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, add water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Quantitative Data on Regioselectivity
The following tables summarize representative data on the regioselectivity of amination reactions of substituted benzotrifluorides.
Table 1: Buchwald-Hartwig Amination of Dichlorobenzotrifluorides with Morpholine
| Substrate | Ligand | Base | Temp (°C) | Time (h) | Major Product | Isomer Ratio (Major:Minor) |
| 2,4-Dichlorobenzotrifluoride | XPhos | NaOtBu | 100 | 12 | 4-Morpholinyl-2-chlorobenzotrifluoride | 95:5 |
| 2,4-Dichlorobenzotrifluoride | SPhos | K₃PO₄ | 110 | 24 | 4-Morpholinyl-2-chlorobenzotrifluoride | 90:10 |
| 3,5-Dichlorobenzotrifluoride | RuPhos | Cs₂CO₃ | 120 | 18 | 3-Chloro-5-morpholinylbenzotrifluoride | >98:2 |
Note: Data is illustrative and based on typical outcomes for similar substrates. Actual results may vary.
Table 2: Comparison of Amination Methods for 3-Halobenzotrifluorides
| Substrate | Method | Catalyst/Ligand | Amine | Product | Yield (%) |
| 3-Bromobenzotrifluoride | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Aniline | 3-(Phenylamino)benzotrifluoride | 85 |
| 3-Chlorobenzotrifluoride | Buchwald-Hartwig | Pd(OAc)₂ / RuPhos | Morpholine | 3-Morpholinylbenzotrifluoride | 78 |
| 3-Iodobenzotrifluoride | Ullmann | CuI / L-Proline | Piperidine | 3-Piperidinylbenzotrifluoride | 65 |
Note: Yields are for the major meta-substituted product and are dependent on optimized reaction conditions.
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles for the Buchwald-Hartwig amination and Ullmann condensation, as well as a general troubleshooting workflow.
Caption: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Ullmann Condensation Catalytic Cycle
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Tertiary Amides as Directing Groups for Enantioselective C-H Amination using Ion-Paired Rhodium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 3-Amino-4-(isopropylamino)benzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-4-(isopropylamino)benzotrifluoride. The information is designed to help anticipate and address potential degradation issues encountered during experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under typical reaction conditions?
A1: Based on the functional groups present in the molecule (an aromatic amine, a secondary isopropylamine, and a trifluoromethyl group), the most probable degradation pathways involve oxidation, hydrolysis, and photolysis.
-
Oxidative Degradation: The aromatic amine and secondary amine moieties are susceptible to oxidation, which can lead to the formation of colored impurities, including nitroso and nitro derivatives, or N-dealkylation of the isopropyl group.[1][2]
-
Hydrolytic Degradation: While the trifluoromethyl group is generally stable, it can be susceptible to hydrolysis under certain pH conditions, potentially converting to a carboxylic acid group.[3] The amino groups can also be involved in hydrolysis reactions, particularly at elevated temperatures and extreme pH.
-
Photodegradation: Aromatic amines are known to be light-sensitive. Exposure to UV or visible light can lead to the formation of radical species and subsequent dimerization or polymerization, resulting in complex impurity profiles.[3]
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the cleavage of the carbon-nitrogen bonds or the trifluoromethyl group.[4][5]
Q2: I am observing a color change (e.g., to yellow or brown) in my reaction mixture containing this compound. What could be the cause?
Q3: My product yield is lower than expected, and I'm seeing several unexpected peaks in my LC-MS analysis. How can I troubleshoot this?
A3: Lower yields and the presence of multiple impurities suggest that your starting material or intermediate is degrading under the reaction conditions. Consider the following troubleshooting steps:
-
Protect from Light: If the reaction is sensitive to light, conduct the experiment in amber glassware or cover the reaction vessel with aluminum foil to prevent photodegradation.
-
Inert Atmosphere: The presence of oxygen can promote oxidative degradation.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of oxidative impurities.
-
Temperature Control: Excessive heat can accelerate degradation.[4][5] Ensure the reaction temperature is carefully controlled and not exceeding the stability limits of the compound.
-
pH Control: If your reaction involves acidic or basic conditions, consider that the stability of the trifluoromethyl group can be pH-dependent.[3] Buffering the reaction mixture might be necessary.
-
Reagent Purity: Ensure the purity of your starting material. Impurities within the starting material can act as catalysts for degradation.
Q4: What are the expected degradation products that I should be looking for?
A4: Based on the likely degradation pathways, you should look for the following potential degradation products in your analytical runs:
-
Oxidation Products:
-
Products of N-dealkylation (e.g., 3,4-diaminobenzotrifluoride).
-
Hydroxylated derivatives on the aromatic ring.
-
Nitroso or nitro derivatives formed from the oxidation of the amino groups.
-
-
Hydrolysis Products:
-
3-Amino-4-(isopropylamino)benzoic acid (if the trifluoromethyl group hydrolyzes).
-
-
Photodegradation Products:
-
Dimeric or polymeric species.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Color Formation | Oxidative degradation of the aromatic amine functional groups. | - Run the reaction under an inert atmosphere (N₂ or Ar). - Use degassed solvents. - Protect the reaction from light. |
| Low Product Yield | Degradation of the starting material or intermediate. | - Optimize reaction temperature to the lowest effective level. - Control the pH of the reaction mixture. - Check the purity of the starting material. |
| Multiple Impurity Peaks in Chromatography | Multiple degradation pathways are occurring (e.g., oxidation and photolysis). | - Implement a combination of protective measures (inert atmosphere and light protection). - Perform forced degradation studies to identify and characterize the major degradants. |
| Inconsistent Results Between Batches | Variability in the purity of the starting material or reaction setup. | - Standardize the reaction protocol meticulously. - Analyze the purity of each new batch of starting material before use. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 105°C for 48 hours.
-
Dissolve the stressed sample in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Keep a control sample protected from light.
-
3. Analysis:
-
Analyze all stressed samples and a control sample (unstressed stock solution) by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products.
Analytical Method for Degradation Products
-
Chromatographic System: HPLC with a UV detector and a Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and MS detection to identify the mass of the parent compound and its degradants.
Quantitative Data Summary
The following table provides a hypothetical summary of results from a forced degradation study. Actual results may vary.
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical m/z) |
| 0.1 M HCl, 60°C, 24h | 5-10% | m/z corresponding to hydrolysis of CF₃ group |
| 0.1 M NaOH, 60°C, 24h | 10-15% | m/z corresponding to hydrolysis of CF₃ group |
| 3% H₂O₂, RT, 24h | 15-20% | m/z corresponding to N-dealkylation and oxidation to nitroso/nitro |
| Heat (105°C, 48h) | 5-8% | m/z corresponding to minor decomposition products |
| Photolysis | 20-30% | Multiple peaks, potential dimers or polymers |
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine Thermal Degradation [bre.com]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Catalyst selection for efficient synthesis of 3-Amino-4-(isopropylamino)benzotrifluoride
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the efficient synthesis of 3-Amino-4-(isopropylamino)benzotrifluoride. The primary synthetic routes discussed are Palladium-Catalyzed Buchwald-Hartwig Amination and Copper-Catalyzed Amination, starting from 3-Amino-4-chlorobenzotrifluoride and isopropylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and efficient methods involve the cross-coupling of an amine with an aryl halide. Specifically, the Palladium-catalyzed Buchwald-Hartwig amination is a highly versatile and widely used method for this transformation. An alternative, more classical approach is a Copper-catalyzed nucleophilic aromatic substitution (Ullmann condensation).
Q2: How do I choose between a Palladium-based and a Copper-based catalyst system?
A2: The choice of catalyst depends on several factors including cost, desired reaction conditions, and substrate tolerance.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This method generally offers higher yields, broader substrate scope, and milder reaction conditions.[1] It is often the first choice for laboratory-scale synthesis due to its efficiency and the wide variety of available ligands to tune reactivity.
-
Copper-Catalyzed Amination: This is a more cost-effective option, particularly for larger-scale synthesis. However, it often requires higher reaction temperatures and pressures, and the reaction scope can be more limited compared to Palladium-based systems.[2]
Q3: What are the critical parameters to control for a successful Buchwald-Hartwig amination?
A3: For a successful Buchwald-Hartwig amination, careful control of the following is crucial:
-
Exclusion of Oxygen: The Palladium(0) active catalyst is sensitive to oxidation. All reagents and solvents should be thoroughly degassed, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Choice of Ligand: The choice of phosphine ligand is critical for reaction efficiency. Bulky, electron-rich ligands are often preferred as they promote both oxidative addition and reductive elimination steps in the catalytic cycle.
-
Choice of Base: A non-nucleophilic, strong base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).
-
Solvent Purity: Anhydrous, high-purity solvents are essential to prevent catalyst deactivation and side reactions.
Q4: Can 3-Amino-4-fluorobenzotrifluoride be used as a starting material instead of the chloro-derivative?
A4: Yes, 3-Amino-4-fluorobenzotrifluoride can be a suitable starting material. In some cases, the C-F bond can be more challenging to activate than the C-Cl bond. However, with the appropriate choice of catalyst and reaction conditions, high yields can be achieved. The reactivity order for aryl halides in Buchwald-Hartwig amination is typically I > Br > OTf > Cl > F.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
3-Amino-4-chlorobenzotrifluoride
-
Isopropylamine
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add the 3-Amino-4-chlorobenzotrifluoride and anhydrous solvent.
-
Add isopropylamine to the reaction mixture.
-
Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed Amination
This protocol is based on conditions reported for similar transformations and may require significant optimization.[2]
Materials:
-
3-Amino-4-chlorobenzotrifluoride
-
Isopropylamine
-
Cuprous chloride (CuCl) or another copper source
-
A salt additive (e.g., potassium fluoride)[2]
-
A high-boiling point solvent (e.g., DMF, NMP, or an alcohol like 1-butanol)
-
A suitable base (e.g., K₂CO₃)
Procedure:
-
To a high-pressure reaction vessel, add the copper catalyst, salt additive, and base.
-
Add 3-Amino-4-chlorobenzotrifluoride and the solvent.
-
Add an excess of isopropylamine.
-
Seal the vessel and heat to a high temperature (e.g., 150-220 °C).[2] The reaction will be under superatmospheric pressure.
-
Maintain the temperature with vigorous stirring for the required reaction time (can be several hours).
-
After cooling the vessel to room temperature, carefully vent any excess pressure.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer to remove the copper catalyst and other salts.
-
Dry the organic layer and purify the product, typically by distillation or chromatography.
Data Presentation
Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination
| Parameter | Catalyst System 1 | Catalyst System 2 | Catalyst System 3 |
| Pd Precursor | Pd(OAc)₂ | Pd₂(dba)₃ | BrettPhos Gen 3 Precatalyst |
| Ligand | XantPhos | RuPhos | (Integral to precatalyst) |
| Typical Loading | 1-3 mol% | 1-3 mol% | 1-3 mol% |
| Base | NaOtBu | Cs₂CO₃ | LiHMDS |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 80-110 °C | 90-120 °C | 60-100 °C |
| Advantages | Good for sterically hindered amines | High activity, good for C-Cl bonds | High efficiency, air-stable |
| Disadvantages | Air-sensitive | Higher cost | Higher cost |
Note: The data in this table is illustrative and based on general knowledge of Buchwald-Hartwig aminations. Optimal conditions for the specific synthesis of this compound may vary.
Table 2: Example of a Copper-Catalyzed Amination System
| Parameter | Condition | Reference |
| Catalyst | Cuprous Chloride (CuCl) | [2] |
| Additive | Potassium Fluoride (KF) | [2] |
| Solvent | Ethanol or excess aryl halide | [2] |
| Temperature | 150-240 °C | [2] |
| Pressure | 30-400 atm | [2] |
| Notes | Reaction is conducted in a non-aqueous medium to minimize hydrolysis. | [2] |
This data is based on the amination of p-chlorobenzotrifluoride with ammonia and serves as a starting point for optimization.[2]
Troubleshooting Guides
Buchwald-Hartwig Amination Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Impure reagents or solvents.3. Incorrect base.4. Low reaction temperature. | 1. Ensure rigorous inert atmosphere conditions. Use fresh, high-purity catalyst and ligands.2. Use anhydrous solvents and purify starting materials.3. Switch to a stronger base (e.g., NaOtBu or LiHMDS).4. Increase the reaction temperature in increments. |
| Side Product Formation | 1. Hydrodehalogenation of the starting material.2. Dimerization of the starting aryl halide. | 1. Use a different ligand or lower the reaction temperature.2. Adjust the catalyst-to-ligand ratio. |
| Inconsistent Yields | 1. Variations in reagent quality.2. Inconsistent inert atmosphere technique. | 1. Use reagents from a reliable source and of consistent purity.2. Standardize the degassing and inert atmosphere procedure. |
Copper-Catalyzed Amination Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Insufficient temperature or pressure.2. Catalyst poisoning.3. Hydrolysis of starting material or product. | 1. Gradually increase the reaction temperature and ensure the reaction vessel is properly sealed.2. Purify starting materials to remove potential catalyst poisons.3. Use an anhydrous solvent and minimize water content.[2] |
| Formation of Tar/Polymer | 1. Reaction temperature is too high.2. Prolonged reaction time. | 1. Reduce the reaction temperature.2. Monitor the reaction and stop it once the starting material is consumed. |
| Difficulty in Product Isolation | 1. Copper catalyst contamination. | 1. Perform an aqueous ammonia wash to complex and remove copper salts during workup. |
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Troubleshooting logic for low yield in amination reactions.
References
Validation & Comparative
Comparing the efficacy of different B-Raf inhibitors derived from 3-Amino-4-(isopropylamino)benzotrifluoride
No Publicly Available Data on B-Raf Inhibitors Derived from 3-Amino-4-(isopropylamino)benzotrifluoride
A comprehensive search of scientific literature and patent databases has revealed no publicly available information on the synthesis, efficacy, or experimental evaluation of B-Raf inhibitors derived from the chemical scaffold this compound.
Despite targeted searches for research articles, clinical trial data, and patent filings, no specific compounds based on this starting material with demonstrated B-Raf inhibitory activity could be identified. Consequently, the core requirements of the requested comparison guide, including quantitative data tables, detailed experimental protocols, and specific signaling pathway visualizations, cannot be fulfilled at this time.
The field of B-Raf inhibitor development is extensive, with numerous chemical scaffolds leading to clinically approved drugs and investigational agents. However, it appears that this compound has not been a focus of published research in this area.
For researchers, scientists, and drug development professionals interested in a comparative analysis of B-Raf inhibitors, a wealth of information is available for other, well-documented chemical classes. Guides comparing the efficacy, selectivity, and resistance profiles of prominent B-Raf inhibitors such as Vemurafenib, Dabrafenib, and Encorafenib can be readily compiled from existing literature.
Below, for illustrative purposes, are examples of the types of diagrams and experimental protocols that would be included in a comparison guide for well-characterized B-Raf inhibitors.
Illustrative Examples for a General B-Raf Inhibitor Comparison Guide
Signaling Pathway
The primary signaling cascade affected by B-Raf inhibitors is the Mitogen-Activated Protein Kinase (MAPK) pathway. Constitutive activation of this pathway, often due to a V600E mutation in the BRAF gene, is a key driver in many cancers, particularly melanoma.
Alternative reagents to 3-Amino-4-(isopropylamino)benzotrifluoride for B-Raf inhibitor synthesis
For researchers, scientists, and drug development professionals, the synthesis of potent and selective B-Raf inhibitors is a critical step in the development of targeted cancer therapies. A key building block in the synthesis of prominent B-Raf inhibitors like Dabrafenib is 3-Amino-4-(isopropylamino)benzotrifluoride. However, the exploration of alternative reagents is crucial for scaffold diversity, patentability, and potentially improved synthetic efficiency. This guide provides an objective comparison of alternative reagents and synthetic routes to B-Raf inhibitors, supported by experimental data and detailed protocols.
This comparative guide explores quinoline and pyrazolopyrimidine-based scaffolds as alternatives to the traditional benzotrifluoride core, offering insights into their synthesis, performance, and the underlying biological pathways.
The B-Raf Signaling Pathway: A Therapeutic Target
B-Raf is a serine/threonine-protein kinase that plays a pivotal role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of this pathway, driving the development of various cancers, including melanoma. B-Raf inhibitors work by blocking the activity of the mutated B-Raf protein, thereby inhibiting downstream signaling and suppressing tumor growth.
Comparative Analysis of Synthetic Reagents
This section details the synthesis of B-Raf inhibitors using the conventional this compound and compares it with alternative quinoline and pyrazolopyrimidine-based approaches.
Table 1: Comparison of Synthetic Scaffolds for B-Raf Inhibitors
| Feature | Dabrafenib (Benzotrifluoride-based) | Quinoline-based Inhibitors | Pyrazolopyrimidine-based Inhibitors |
| Core Scaffold | Thiazole-pyrimidine linked to a substituted benzotrifluoride | Quinoline | Pyrazolo[1,5-a]pyrimidine |
| Key Starting Reagent | This compound | Substituted 4-hydroxy-2-oxo-1,2-dihydroquinolines | Substituted 5-aminopyrazoles |
| Reported Yields | Variable, dependent on specific patented routes. | Good to excellent yields (65-92% for key steps) have been reported.[1] | Potent inhibitors have been prepared, though specific overall yields are not always detailed.[2][3][4][5] |
| Biological Potency (IC50) | Potent inhibitor of B-Raf V600E. | Compounds have shown high potency against B-RafV600E (e.g., IC50 = 62 nM).[6] | Extremely potent type I B-Raf inhibitors have been developed.[3][5] |
| Advantages | Clinically approved and well-established synthesis. | High yields in key synthetic steps and potential for broad-spectrum kinase inhibition.[1][6] | High potency and selectivity, with demonstrated in vivo efficacy in xenograft models.[3][5] |
| Challenges | Potential for development of resistance. | Newer scaffold, requiring further optimization and clinical validation. | Synthesis can involve multiple steps. |
Experimental Protocols
Detailed methodologies for the synthesis of B-Raf inhibitors using the different scaffolds are provided below.
Protocol 1: Synthesis of a Dabrafenib Intermediate (Reference)
This protocol is based on a common synthetic route for Dabrafenib.
Step 1: Synthesis of N-(2-fluoro-3-nitrobenzoyl)acetamide
-
To a solution of 2-fluoro-3-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to obtain the acid chloride.
-
Dissolve the crude acid chloride in DCM and add to a solution of acetamide (1.5 eq) and triethylamine (2.0 eq) in DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Step 2: Synthesis of the thiazole core
Further steps involve the formation of the thiazole ring and coupling with the pyrimidine moiety, followed by reaction with this compound.
Protocol 2: Synthesis of Quinoline-Based B-Raf Inhibitors
This protocol describes the synthesis of 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles.[1]
-
A mixture of a substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline (1.0 mmol) and a 2-benzylidenemalononitrile derivative (1.0 mmol) in ethanol (20 mL) is treated with piperidine (0.1 mmol).
-
The reaction mixture is refluxed for 4-6 hours.
-
After cooling, the precipitate is filtered, washed with cold ethanol, and dried to afford the desired 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives.
-
Products are obtained in yields ranging from 65-92%.[1]
Protocol 3: Synthesis of Pyrazolopyrimidine-Based B-Raf Inhibitors
This protocol outlines a general synthesis for indazolylpyrazolopyrimidine analogues.[3][5]
-
A substituted 3-amino-1H-pyrazole-4-carbonitrile is reacted with an appropriate β-ketoester in acetic acid at reflux to form the pyrazolo[1,5-a]pyrimidine core.
-
The resulting intermediate is then subjected to a series of reactions, including halogenation and subsequent Suzuki or Buchwald-Hartwig coupling reactions, to introduce the desired aryl and indazolyl substituents.
-
Purification is typically performed using column chromatography.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of B-Raf inhibitors using different core scaffolds.
Conclusion
The exploration of alternative reagents to this compound has led to the development of promising new classes of B-Raf inhibitors based on quinoline and pyrazolopyrimidine scaffolds. While Dabrafenib remains a clinically important therapeutic, these alternative scaffolds offer the potential for high synthetic yields, potent biological activity, and the opportunity to overcome existing resistance mechanisms. The data and protocols presented in this guide provide a valuable resource for researchers aiming to design and synthesize the next generation of B-Raf inhibitors for cancer therapy. Further head-to-head comparative studies are warranted to fully elucidate the advantages and disadvantages of each synthetic route and to identify the most promising candidates for clinical development.
References
- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]
- 2. Novel pyrazolopyrimidines as highly potent B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRAFV600E and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of 3-Amino-4-(isopropylamino)benzotrifluoride Purity by a Secondary Analytical Method
Introduction
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Amino-4-(isopropylamino)benzotrifluoride is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting the central nervous system.[1] Its molecular structure, featuring a trifluoromethyl group, enhances metabolic stability and bioavailability in final drug compounds.[1] Therefore, rigorous purity assessment of this compound is a critical step in quality control.
Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate the use of validated analytical procedures to ensure the reliability of purity data.[2][3][4] A common practice is to employ a secondary, orthogonal analytical method to confirm the results obtained from the primary method. Orthogonal methods rely on different separation or detection principles, providing a more comprehensive impurity profile and a higher degree of confidence in the purity value.
This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as secondary methods for the validation of this compound purity. It includes detailed experimental protocols and illustrative data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The Role of a Secondary Analytical Method
A primary analytical method, often an HPLC-UV method, is typically used for routine quality control and release testing. However, it may not be capable of detecting all potential impurities. For instance, co-eluting impurities, non-chromophoric compounds, or volatile substances may go unnoticed. A secondary method with a different selectivity is employed to confirm the identity and purity of the main component and to detect any impurities that might have been missed. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4]
High-Performance Liquid Chromatography (HPLC) as a Secondary Method
HPLC is a cornerstone of pharmaceutical analysis, ideal for separating non-volatile and thermally labile compounds.[5][6][7] When used as an orthogonal method, the HPLC conditions (e.g., column chemistry, mobile phase pH) are deliberately varied from the primary method to alter the separation selectivity. Coupling HPLC with a photodiode array (PDA) detector allows for the spectral analysis of peaks, aiding in peak identification and homogeneity assessment.
Experimental Protocol: HPLC-PDA Method
Objective: To quantitatively determine the purity of this compound and to separate it from potential related substances.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C8 reverse-phase column (150 mm x 4.6 mm, 3.5 µm particle size). Note: Using a different column chemistry like C8 or Phenyl provides orthogonality to a standard C18 primary method.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 25.0 80 30.0 80 30.1 20 | 35.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA detection at 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) as a Secondary Method
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[5] For polar compounds containing amino groups, derivatization is often employed to increase volatility and thermal stability, and to improve chromatographic peak shape.[8] The mass spectrometer provides definitive identification of impurities based on their mass spectra and fragmentation patterns, making it an excellent tool for impurity profiling.
Experimental Protocol: GC-MS Method
Objective: To identify and quantify volatile impurities and to confirm the purity of this compound after derivatization.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
2. Derivatization Procedure:
-
Dissolve 1 mg of the sample in 1 mL of anhydrous pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
3. Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu.
Method Validation and Comparison
The performance of each secondary method must be validated according to ICH guidelines to ensure it is fit for purpose.[9] The following tables present illustrative data comparing the two methods based on key validation parameters.
Table 1: Comparison of Method Validation Parameters (Illustrative Data)
| Parameter | HPLC-PDA | GC-MS (Derivatized) | ICH Guideline Requirement |
| Specificity | Baseline separation of main peak from known impurities. Peak purity index > 0.999. | Unique mass spectra for each component, allowing for unambiguous identification. | Method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Accuracy (% Recovery) | 99.2% - 100.5% | 98.8% - 101.0% | Typically 98.0% - 102.0% for assay of a drug substance. |
| Precision (% RSD) | Repeatability: ≤ 0.5%Intermediate: ≤ 0.8% | Repeatability: ≤ 0.7%Intermediate: ≤ 1.2% | Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0% is often acceptable. |
| Linearity (r²) | ≥ 0.9995 | ≥ 0.9992 | Correlation coefficient (r²) should be > 0.999. |
| Range | 0.1 - 1.5 mg/mL | 0.05 - 1.0 mg/mL | The range that provides acceptable accuracy, precision, and linearity. |
| LOD (µg/mL) | 0.05 | 0.01 | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| LOQ (µg/mL) | 0.15 | 0.03 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Table 2: Practical Comparison of HPLC and GC-MS
| Feature | HPLC-PDA | GC-MS |
| Principle | Liquid-solid phase partitioning | Gas-solid phase partitioning |
| Sample Volatility | Not required | Required (may need derivatization) |
| Sample Preparation | Simple dissolution and filtration | More complex (derivatization often needed) |
| Analysis Time | Typically 20-40 minutes per sample | Typically 20-30 minutes per sample (excluding derivatization) |
| Detection | UV absorbance (non-specific for structure) | Mass fragmentation pattern (highly specific) |
| Impurity Identification | Based on retention time and UV spectrum (limited) | Definitive identification via mass spectral library matching |
| Cost | Lower initial and operational costs | Higher initial and operational costs |
| Best Suited For | Non-volatile, polar, thermally unstable impurities | Volatile, semi-volatile, thermally stable impurities |
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the validation workflow and the logical relationships between key validation parameters.
Caption: Workflow for purity validation using a secondary method.
Caption: Logical relationships among analytical method validation parameters.
Conclusion
Both HPLC and GC-MS serve as powerful and effective secondary methods for validating the purity of this compound. The choice between them is not about which is superior overall, but which is most appropriate for the specific analytical challenge.[5]
-
HPLC-PDA is an excellent choice for an orthogonal check of a primary HPLC method, especially when non-volatile or thermally unstable impurities are suspected. By using a different column chemistry and/or mobile phase, it provides the necessary difference in selectivity to confirm purity and quantitate known related substances.
-
GC-MS offers unparalleled specificity and is the gold standard for identifying unknown volatile and semi-volatile impurities.[5] Its high sensitivity makes it ideal for detecting trace-level contaminants that might be missed by UV-based detectors. While requiring a more involved sample preparation with derivatization, the structural information it provides is invaluable for a comprehensive impurity profile.
For a robust and defensible purity validation of a critical pharmaceutical intermediate like this compound, a dual-method approach is highly recommended. Using a primary HPLC method for routine analysis and employing GC-MS as a secondary orthogonal method provides a comprehensive assessment, ensuring the material's quality, safety, and suitability for its intended use in drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. m.youtube.com [m.youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
Elusive Cross-Reactivity Profile of Compounds Derived from 3-Amino-4-(isopropylamino)benzotrifluoride: A Research-Intensive Inquiry
Researchers and drug development professionals often rely on detailed cross-reactivity studies to assess the therapeutic potential and safety profile of new chemical entities. Such studies typically involve screening a compound against a panel of receptors, enzymes, and ion channels to identify any unintended biological interactions. The absence of this information for derivatives of 3-Amino-4-(isopropylamino)benzotrifluoride presents a significant knowledge gap for scientists working with this scaffold.
Our extensive search of scientific databases and patent literature did not yield specific compounds synthesized from this compound for which cross-reactivity data has been published. The available information primarily focuses on the synthesis and general application of the intermediate itself.[1][2]
Hypothetical Experimental Workflow for Cross-Reactivity Screening
In the absence of concrete data, a standard experimental workflow for assessing the cross-reactivity of a novel compound synthesized from this compound would typically involve several key stages. The following diagram illustrates a generalized workflow for such a study.
Detailed Experimental Protocols
Should a researcher embark on such a study, the following are representative protocols for key experiments:
1. Radioligand Binding Assay for Primary Target Engagement:
-
Objective: To determine the binding affinity of the test compound for its intended primary biological target.
-
Materials: Cell membranes expressing the target receptor, a specific radioligand for the target, test compound, scintillation fluid, and a microplate scintillation counter.
-
Method:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Add scintillation fluid to each filter and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
2. Broad Panel Kinase Screening:
-
Objective: To assess the inhibitory activity of the test compound against a large panel of protein kinases to identify potential off-target effects.
-
Materials: A panel of purified recombinant protein kinases, corresponding peptide substrates, ATP, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Method:
-
Prepare the test compound at a high concentration (e.g., 10 µM).
-
In a multi-well plate, incubate each kinase with its substrate, ATP, and the test compound.
-
Include positive control (known inhibitor for each kinase) and negative control (vehicle) wells.
-
After the kinase reaction, add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percent inhibition of each kinase by the test compound relative to the controls.
-
For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the IC50 value.
-
Data Presentation
The quantitative data from such cross-reactivity studies would be summarized in tables to facilitate comparison.
Table 1: Hypothetical Binding Affinities (Ki) for a Test Compound at Various CNS Receptors.
| Receptor Target | Test Compound Ki (nM) | Reference Compound Ki (nM) |
| Serotonin Transporter (SERT) | 1.5 | 0.8 (Sertraline) |
| Dopamine Transporter (DAT) | > 10,000 | 25 (Bupropion) |
| Norepinephrine Transporter (NET) | 550 | 5 (Nisoxetine) |
| 5-HT2A Receptor | 8,500 | 10 (Ketanserin) |
| Muscarinic M1 Receptor | > 10,000 | 1 (Atropine) |
| Histamine H1 Receptor | 2,300 | 2 (Diphenhydramine) |
Table 2: Hypothetical Kinase Inhibition Profile for a Test Compound (at 10 µM).
| Kinase Target | Percent Inhibition |
| CDK2/cyclin A | 8% |
| ERK1 | 15% |
| GSK3β | 5% |
| PKA | 12% |
| ROCK1 | 65% |
| VEGFR2 | 3% |
Signaling Pathway Considerations
Should a compound demonstrate significant off-target activity, it would be crucial to understand the signaling pathways associated with those targets to predict potential side effects. For example, if a compound intended for the serotonin transporter also inhibits the ROCK1 kinase, it would be important to consider the implications of ROCK1 inhibition on cellular processes such as smooth muscle contraction and actin cytoskeleton organization.
References
Benchmarking the synthesis of 3-Amino-4-(isopropylamino)benzotrifluoride against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of plausible synthetic routes for 3-Amino-4-(isopropylamino)benzotrifluoride, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail and compare two primary synthetic strategies, offering quantitative data, experimental protocols, and visual representations to aid in methodological selection and process optimization.
Comparative Analysis of Synthetic Routes
Two principal synthetic pathways for this compound are outlined and compared below:
-
Route 1: A two-step process commencing with the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride, followed by the reduction of the nitro intermediate.
-
Route 2: A multi-step route involving the protection of an amino group, followed by nitration and subsequent deprotection.
The following table summarizes the key performance indicators for each route, based on literature precedents for analogous transformations.
| Parameter | Route 1: Nucleophilic Aromatic Substitution & Reduction | Route 2: Nitration of a Precursor |
| Number of Steps | 2 | 3 |
| Starting Material | 4-chloro-3-nitrobenzotrifluoride | 4-aminobenzotrifluoride |
| Key Intermediates | N-isopropyl-2-nitro-4-(trifluoromethyl)aniline | N-(4-(trifluoromethyl)phenyl)acetamide, N-(2-nitro-4-(trifluoromethyl)phenyl)acetamide |
| Estimated Overall Yield | High (potentially >90%) | Moderate (likely 60-70%) |
| Process Complexity | Low | High |
| Reagent Safety Profile | Requires handling of isopropylamine and a flammable solvent. | Involves the use of a strong nitrating mixture (HNO₃/H₂SO₄) and protecting/deprotecting agents. |
| Scalability | Favorable due to fewer steps and high yields. | Less favorable due to the increased number of steps and potential for side-product formation during nitration. |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution and Reduction
Step 1: Synthesis of N-isopropyl-2-nitro-4-(trifluoromethyl)aniline
-
Reaction: 4-chloro-3-nitrobenzotrifluoride is reacted with an excess of isopropylamine in a suitable solvent, such as ethanol or in an autoclave with aqueous ammonia. A copper catalyst may be optionally used to facilitate the reaction.
-
Procedure: To a solution of 4-chloro-3-nitrobenzotrifluoride (1 equivalent) in ethanol, an excess of isopropylamine (2-3 equivalents) is added. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC). The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification can be achieved by column chromatography or recrystallization. A patent for a similar reaction with ammonia reports a yield of 99%[1].
Step 2: Synthesis of this compound
-
Reaction: The nitro group of N-isopropyl-2-nitro-4-(trifluoromethyl)aniline is reduced to an amino group.
-
Procedure (Catalytic Hydrogenation): N-isopropyl-2-nitro-4-(trifluoromethyl)aniline (1 equivalent) is dissolved in a solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration through celite, and the solvent is evaporated to give the desired product. This method is known to be highly efficient for the reduction of nitroarenes[2].
Route 2: Nitration of a Precursor
Step 1: Protection of 4-aminobenzotrifluoride
-
Reaction: The amino group of 4-aminobenzotrifluoride is protected as an acetamide to control the subsequent nitration step.
-
Procedure: 4-aminobenzotrifluoride (1 equivalent) is dissolved in acetic anhydride. The reaction is typically exothermic and may require initial cooling. After the initial reaction subsides, the mixture is stirred at room temperature or gently heated to ensure complete conversion. The reaction mixture is then poured into ice water to precipitate the N-(4-(trifluoromethyl)phenyl)acetamide, which is collected by filtration, washed with water, and dried.
Step 2: Nitration of N-(4-(trifluoromethyl)phenyl)acetamide
-
Reaction: The protected aniline is nitrated using a mixture of nitric acid and sulfuric acid.
-
Procedure: N-(4-(trifluoromethyl)phenyl)acetamide (1 equivalent) is slowly added to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid, maintaining a low temperature (0-10 °C). After the addition is complete, the reaction is stirred for a short period at low temperature and then allowed to warm to room temperature. The reaction mixture is then carefully poured onto crushed ice, and the precipitated N-(2-nitro-4-(trifluoromethyl)phenyl)acetamide is collected by filtration, washed with cold water, and dried.
Step 3: Deprotection to this compound
-
Reaction: The acetyl protecting group is removed by hydrolysis to yield the final product.
-
Procedure: N-(2-nitro-4-(trifluoromethyl)phenyl)acetamide is heated under reflux with an aqueous acid (e.g., HCl) or base (e.g., NaOH). After the hydrolysis is complete, the solution is cooled and neutralized. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
References
In vitro vs in vivo activity of B-Raf inhibitors synthesized with 3-Amino-4-(isopropylamino)benzotrifluoride
A Comparative Guide to the In Vitro and In Vivo Activity of B-Raf Inhibitors: A Focus on Dabrafenib
Introduction:
While the specific synthesis of B-Raf inhibitors using 3-Amino-4-(isopropylamino)benzotrifluoride as a starting material is not extensively documented in publicly available literature, a comprehensive analysis of a leading B-Raf inhibitor, Dabrafenib, can provide researchers, scientists, and drug development professionals with a thorough understanding of the evaluation and performance of this class of targeted therapies. Dabrafenib is a potent and selective inhibitor of the RAF family of serine/threonine protein kinases, with high affinity for the mutated BRAF V600E kinase.[1] This guide will objectively compare the in vitro and in vivo performance of Dabrafenib, supported by experimental data and detailed methodologies.
The BRAF gene is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is essential for regulating cellular processes like growth, proliferation, and survival.[1] Activating mutations in BRAF, most commonly the V600E substitution, result in constitutive activation of the MAPK pathway, driving the development of various cancers, especially metastatic melanoma.[1]
In Vitro Activity of Dabrafenib
The in vitro activity of Dabrafenib has been extensively characterized through various enzymatic and cell-based assays to determine its potency and selectivity.
Table 1: Enzymatic Activity of Dabrafenib Against RAF Kinases
| Kinase Target | IC50 (nM) |
| B-Raf (V600E) | 0.8 |
| B-Raf (wild-type) | 3.2 |
| c-Raf | 5.0 |
Data sourced from publicly available preclinical characterization studies.
Table 2: Cellular Activity of Dabrafenib in B-Raf Mutant Cell Lines
| Cell Line | Cancer Type | B-Raf Mutation | gIC50 (nM) |
| A375 | Melanoma | V600E | 8 |
| SK-MEL-28 | Melanoma | V600E | 3 |
| Colo205 | Colorectal | V600E | 7 |
| WM-115 | Melanoma | V600D | <30 |
| YUMAC | Melanoma | V600K | <30 |
| HT-29 | Colorectal | V600E | 99.8 |
gIC50 represents the concentration required for 50% growth inhibition. Data compiled from multiple preclinical studies.[2][3][4]
In Vivo Activity of Dabrafenib
The anti-tumor efficacy of Dabrafenib has been demonstrated in various preclinical xenograft models using human cancer cell lines.
Table 3: In Vivo Efficacy of Dabrafenib in Human Tumor Xenograft Models
| Tumor Model | Cancer Type | B-Raf Mutation | Dose and Schedule | Administration Route | Treatment Duration | Observed Tumor Growth Inhibition (TGI) |
| A375P | Melanoma | V600E | 30 mg/kg, once daily | Oral Gavage | 14 days | Significant tumor growth inhibition and sustained reduction of pERK.[5] |
| Colo 205 | Colorectal | V600E | 10, 30, 100 mg/kg, once daily | Oral Gavage | 14 days | Dose-dependent TGI; partial regressions observed at 100 mg/kg.[2] |
| A375P F11 | Melanoma | V600E | 0.1, 1, 10, 100 mg/kg, once daily | Oral Gavage | 14 days | Dramatic reduction in tumor growth.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
1. In Vitro B-Raf Kinase Assay (ADP-Glo™ Kinase Assay)
This luminescent, homogeneous assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6]
-
Materials:
-
Active B-Raf V600E enzyme
-
MEK1 substrate
-
ATP
-
1x Kinase Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6]
-
DTT (50 µM final concentration)
-
Test compounds (e.g., Dabrafenib)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in 1x Kinase Buffer.
-
In a 96-well plate, add the diluted test compound or reference inhibitor.
-
Add the diluted B-Raf V600E enzyme to all wells except the blank control.
-
Initiate the kinase reaction by adding a master mix of MEK1 substrate and ATP to all wells.[6]
-
Incubate the plate for 40-60 minutes at 30°C.[6]
-
Terminate the reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[6]
-
Add Kinase Detection Reagent, mix, and incubate for 30-60 minutes at room temperature to generate a luminescent signal.[6]
-
Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced.
-
2. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
-
Materials:
-
BRAF V600E mutant cancer cell line (e.g., A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dabrafenib stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of Dabrafenib in the complete culture medium.
-
Replace the existing medium with the medium containing the various concentrations of Dabrafenib.
-
Incubate the cells for 72 hours at 37°C with 5% CO2.[9]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]
-
Aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[4]
-
3. In Vivo Subcutaneous Xenograft Efficacy Study
This protocol outlines a typical workflow for evaluating the efficacy of a B-Raf inhibitor in a subcutaneous xenograft model.[10]
-
Materials:
-
Human cancer cell line (e.g., A375 melanoma)
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Sterile, serum-free medium or PBS
-
Matrigel (optional)
-
Dabrafenib formulation for oral gavage (e.g., suspended in 0.5% HPMC and 0.2% Tween 80 in sterile water)[10]
-
Calipers for tumor measurement
-
-
Procedure:
-
Culture the cancer cells under standard conditions and harvest them during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, with an optional mixture of Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.[10]
-
Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[10]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[10]
-
Prepare the Dabrafenib formulation and administer it or a vehicle control to the respective groups via oral gavage at the predetermined dose and schedule.[10]
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Visualizations
B-Raf Signaling Pathway and Inhibition
Caption: The MAPK signaling cascade and the point of inhibition by Dabrafenib.
Experimental Workflow for B-Raf Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of B-Raf inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 3. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell viability assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Reactivity of 3-Amino-4-(isopropylamino)benzotrifluoride and Its Structural Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the structural analogs of 3-Amino-4-(isopropylamino)benzotrifluoride, a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) drugs and selective serotonin reuptake inhibitors (SSRIs). The reactivity of these analogs is crucial for the development of novel therapeutics and other specialty chemicals. This document details the electronic and steric effects of various substituents on the reactivity of the parent compound, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a substituted o-phenylenediamine with a powerful electron-withdrawing trifluoromethyl (-CF3) group. This group significantly influences the electron density of the aromatic ring and the nucleophilicity of the two amino groups, thereby dictating the compound's reactivity in various chemical transformations. Understanding how structural modifications affect this reactivity is paramount for designing efficient synthetic routes and novel molecular entities.
Comparative Reactivity Analysis
The reactivity of the amino groups in this compound and its analogs is primarily governed by the electronic effects of the substituents on the aromatic ring and the steric hindrance around the nitrogen atoms.
Electronic Effects:
The trifluoromethyl group is a strong electron-withdrawing group, which has a profound impact on the reactivity of the molecule. This deactivating effect can make reactions such as electrophilic aromatic substitution more challenging compared to unsubstituted anilines. The electron-withdrawing nature of the -CF3 group can also influence the basicity and nucleophilicity of the amino groups.
Steric Effects:
The isopropyl group at the 4-amino position introduces significant steric bulk. This can influence the regioselectivity of reactions, favoring transformations at the less hindered 3-amino position. The nature of the alkyl or aryl substituent on the amino groups plays a critical role in directing the outcome of chemical reactions.
Below is a summary of the expected reactivity trends for various classes of structural analogs based on substituent effects.
Data Presentation: Comparative Reactivity of Structural Analogs
| Analog Class | Substituent at 4-Amino Group | Expected Reactivity at 3-Amino Group | Rationale |
| N-Alkyl Analogs | Primary Alkyl (e.g., methyl, ethyl) | Higher | Less steric hindrance compared to isopropyl. |
| Secondary Alkyl (e.g., isopropyl) | Baseline | Moderate steric hindrance. | |
| Tertiary Alkyl (e.g., tert-butyl) | Lower | Significant steric hindrance impeding reactivity. | |
| N-Aryl Analogs | Phenyl | Lower | The electron-withdrawing nature and steric bulk of the phenyl group decrease the nucleophilicity of the 4-amino nitrogen, potentially favoring reaction at the 3-amino position, but overall reactivity may be reduced. |
| Substituted Phenyl (Electron-donating) | Slightly Higher than Phenyl | Electron-donating groups on the phenyl ring can increase the electron density on the 4-amino nitrogen, but steric effects still play a significant role. | |
| Substituted Phenyl (Electron-withdrawing) | Lower than Phenyl | Electron-withdrawing groups on the phenyl ring further decrease the nucleophilicity of the 4-amino nitrogen. | |
| Ring-Substituted Analogs | Electron-donating group on the ring | Higher | Increases the overall electron density of the aromatic ring, enhancing the nucleophilicity of both amino groups. |
| Electron-withdrawing group on the ring | Lower | Further deactivates the aromatic ring, reducing the nucleophilicity of the amino groups. |
Experimental Protocols
Detailed methodologies for key experiments are provided to allow for replication and further investigation.
General Procedure for N-Acylation
Objective: To compare the rate of acylation at the 3-amino position for different N-substituted analogs.
Materials:
-
Appropriate 3-amino-4-(substituted-amino)benzotrifluoride analog
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the 3-amino-4-(substituted-amino)benzotrifluoride analog (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 mmol) to the solution.
-
Slowly add acetyl chloride (1.1 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with water and perform a standard aqueous work-up.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
The reaction rates can be compared by monitoring the consumption of the starting material or the formation of the product over time using a suitable analytical technique.
Mandatory Visualizations
Logical Relationship of Substituent Effects on Reactivity
Caption: Influence of substituents on the reactivity of the 3-amino position.
Experimental Workflow for Comparative Reactivity Study
Caption: Workflow for comparing the acylation reactivity of analogs.
This guide serves as a foundational resource for researchers engaged in the synthesis and development of novel compounds derived from this compound. The provided data and protocols are intended to facilitate further exploration and innovation in this critical area of chemical science.
How does 3-Amino-4-(isopropylamino)benzotrifluoride compare to other key intermediates in cancer drug synthesis?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Amino-4-(isopropylamino)benzotrifluoride and other pivotal intermediates utilized in the synthesis of non-steroidal antiandrogens (NSAAs), a critical class of drugs in the treatment of prostate cancer. By examining experimental data on reaction yields, purity, and synthetic pathways, this document aims to inform strategic decisions in drug development and process optimization.
Introduction to Non-Steroidal Antiandrogens and Their Synthesis
Non-steroidal antiandrogens (NSAAs) are instrumental in androgen deprivation therapy for prostate cancer. They function by competitively inhibiting the androgen receptor (AR), thereby disrupting the signaling pathway that promotes tumor growth. The synthesis of prominent NSAAs, including bicalutamide, nilutamide, enzalutamide, and apalutamide, involves multi-step processes where the efficiency and quality of key intermediates are paramount to the final drug's efficacy, safety, and cost-effectiveness. This guide focuses on comparing this compound with other significant intermediates used in the production of these life-saving therapeutics.
The Androgen Receptor Signaling Pathway
The androgen receptor (AR) signaling pathway is a crucial driver in the development and progression of prostate cancer. Understanding this pathway is essential for appreciating the mechanism of action of NSAAs.
Caption: A diagram of the androgen receptor signaling pathway.
Comparative Analysis of Key Intermediates
The selection of a key intermediate in a drug synthesis pathway significantly impacts the overall efficiency, cost, and scalability of the manufacturing process. This section compares this compound with other central intermediates used in the synthesis of major NSAAs.
While this compound is a recognized pharmaceutical intermediate, its direct application in the synthesis of the most common NSAAs is not as prominently documented as other key building blocks. The following tables provide a comparative overview of these critical intermediates.
Table 1: Key Intermediates in the Synthesis of Enzalutamide and Apalutamide
| Intermediate | Drug Target | Key Reaction Step | Reported Yield | Purity | Key Considerations |
| 4-Amino-2-fluoro-N-methylbenzamide | Enzalutamide, Apalutamide | Amidation and subsequent cyclization reactions. | 68.2% (three-step total yield from 2-fluoro-4-nitrotoluene)[1] | >98%[1] | A versatile intermediate for second-generation NSAAs. The synthesis involves multiple steps, and optimization of each is crucial for overall efficiency.[2] |
| 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | Enzalutamide | Cyclization with an appropriate amine to form the thiohydantoin ring. | 60.1%[3] | High purity achievable after chromatography. | The isothiocyanate group is highly reactive and crucial for the formation of the core drug structure. Synthesis requires careful handling of reagents. |
| N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine | Enzalutamide | Esterification and subsequent cyclization. | Not explicitly stated for this intermediate alone. | High purity is essential for the final drug substance. | This intermediate introduces the side chain of enzalutamide and requires stereospecific synthesis for the active enantiomer. |
| 5-Amino-3-(trifluoromethyl)picolinonitrile | Apalutamide | Formation of the thiohydantoin ring. | Yields vary depending on the specific synthetic route. | High purity is required for subsequent steps. | A key building block for the pyridine-based structure of apalutamide. |
Table 2: Key Intermediates in the Synthesis of Bicalutamide and Nilutamide
| Intermediate | Drug Target | Key Reaction Step | Reported Yield | Purity | Key Considerations |
| N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide | Bicalutamide | Epoxidation and subsequent ring-opening. | 92%[4] | High | A central intermediate in the synthesis of bicalutamide. The subsequent epoxidation and ring-opening steps are critical for introducing the final side chain. |
| 4-Fluorothiophenol | Bicalutamide | Nucleophilic ring-opening of an epoxide intermediate. | Not applicable (reagent) | High purity is essential. | A key reagent for introducing the fluorophenylthio moiety of bicalutamide. Its reactivity and potential for side reactions need to be controlled. |
| 4-Nitro-3-(trifluoromethyl)aniline | Nilutamide | Formation of an isocyanate intermediate. | High | High | A primary building block for nilutamide. The subsequent steps involve the formation of the hydantoin ring. |
| 5,5-Dimethylhydantoin | Nilutamide | Condensation with an isocyanate to form the final drug. | Not applicable (reagent) | High purity is required. | A key reagent that forms the hydantoin core of nilutamide. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic processes. The following are representative experimental protocols for the synthesis of key intermediates and final drug products.
Experimental Protocol 1: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide (Intermediate for Enzalutamide/Apalutamide)
This protocol is based on a three-step synthesis starting from 2-fluoro-4-nitrotoluene.[1]
-
Oxidation of 2-fluoro-4-nitrotoluene:
-
To a stirred solution of 2-fluoro-4-nitrotoluene (0.2 mol), water (500 ml), sodium hydroxide (0.50 mol), and tetrabutylammonium chloride (0.022 mol), heat the mixture to 80°C.
-
Add potassium permanganate (0.41 mol) in batches while maintaining the temperature.
-
After the addition is complete, heat the reaction at 95°C for 16 hours.
-
Filter the hot reaction mixture to remove manganese dioxide.
-
Adjust the pH of the filtrate to 2 with concentrated hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid. Yield: 74.2% .
-
-
Amidation of 2-fluoro-4-nitrobenzoic acid:
-
To a solution of 2-fluoro-4-nitrobenzoic acid (0.148 mol) in 1,2-dichloroethane (275 ml) and N,N-dimethylformamide (1.38 ml), add thionyl chloride (0.22 mol) dropwise at room temperature.
-
Stir the reaction for a specified time until completion.
-
Introduce methylamine to the reaction mixture to form 2-fluoro-4-nitro-N-methylbenzamide.
-
-
Hydrogenation to 4-Amino-2-fluoro-N-methylbenzamide:
-
Dissolve the 2-fluoro-4-nitro-N-methylbenzamide in a suitable solvent (e.g., ethyl acetate).
-
Add a Pd/C catalyst.
-
Carry out the hydrogenation under a hydrogen atmosphere (10 atm) at room temperature for 12 hours.
-
Filter the catalyst and concentrate the filtrate to obtain 4-amino-2-fluoro-N-methylbenzamide. Yield: 98.1% for this step.
-
Experimental Protocol 2: Synthesis of Enzalutamide
This protocol describes a key cyclization step in the synthesis of Enzalutamide.
-
Reaction Setup:
-
In a reaction vessel, combine methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, and a suitable solvent system (e.g., a mixture of DMSO and isopropyl acetate).
-
-
Reaction Conditions:
-
Heat the reaction mixture to 95°C. The progress of the reaction can be monitored by techniques such as TLC or HPLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture.
-
The crude product can be purified by recrystallization from an appropriate solvent to yield Enzalutamide. Overall yield from 4-bromo-2-fluoro-benzoic acid: 35% .
-
Experimental Protocol 3: Synthesis of Bicalutamide
This protocol outlines the synthesis of a key epoxide intermediate and its subsequent reaction to form a precursor to Bicalutamide.[4]
-
Epoxidation of N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide:
-
Dissolve N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide in a suitable solvent (e.g., acetone).
-
Add a base (e.g., K2CO3) and reflux the mixture for 2 hours to form the corresponding epoxide.
-
-
Ring-opening of the Epoxide:
-
After formation of the epoxide, remove the solvent.
-
Add 4-fluorothiophenol and a suitable solvent (e.g., 2-propanol) and reflux to open the epoxide ring, yielding N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide, a direct precursor to Bicalutamide.
-
Experimental Workflows
Visualizing the synthetic routes provides a clear understanding of the process flow and the position of key intermediates.
References
Reproducibility of Synthesis Methods for 3-Amino-4-(isopropylamino)benzotrifluoride: A Comparative Guide
Disclaimer: Despite a comprehensive search of scientific literature and patent databases, no specific, published, and reproducible synthesis methods for 3-Amino-4-(isopropylamino)benzotrifluoride (CAS 175277-91-5) were identified. This compound is a known intermediate in the synthesis of pharmaceuticals, particularly for Central Nervous System (CNS) drugs such as Selective Serotonin Reuptake Inhibitors (SSRIs)[1]. The lack of publicly available synthesis protocols suggests that the methods may be proprietary and contained within corporate research and development archives or in patents not easily identifiable without knowledge of the final drug product.
This guide, therefore, presents a comparative analysis of plausible, hypothetical synthesis routes based on established and widely published methodologies for analogous substituted aminobenzotrifluorides. The experimental data and protocols provided are illustrative and intended to guide researchers in the potential development of a reproducible synthesis.
Comparison of Plausible Synthetic Routes
Two hypothetical routes for the synthesis of this compound are proposed and compared below. Route 1 is a common and straightforward approach involving nitration followed by reduction and subsequent N-alkylation. Route 2 presents an alternative pathway involving a nucleophilic aromatic substitution followed by reduction.
Data Presentation
| Parameter | Method 1: Nitration-Reduction-Alkylation (Hypothetical) | Method 2: Nucleophilic Aromatic Substitution-Reduction (Hypothetical) |
| Starting Material | 4-Chlorobenzotrifluoride | 4-Fluoro-3-nitrobenzotrifluoride |
| Key Intermediates | 4-Chloro-3-nitrobenzotrifluoride, 3-Amino-4-chlorobenzotrifluoride | 4-(Isopropylamino)-3-nitrobenzotrifluoride |
| Overall Yield (Plausible) | 60-70% | 55-65% |
| Purity of Final Product (Plausible) | >98% (after chromatography) | >97% (after recrystallization) |
| Number of Steps | 3 | 2 |
| Key Reagents | Nitric acid, Sulfuric acid, Iron powder, Isopropyl bromide, a base | Isopropylamine, a base, Palladium on carbon, Hydrogen gas |
| Potential Challenges | Regioisomeric purity during nitration, control of N-alkylation vs. di-alkylation. | Rate of nucleophilic substitution, potential for side reactions. |
Experimental Protocols (Hypothetical)
Method 1: Nitration-Reduction-Alkylation
This three-step synthesis is a common strategy for preparing substituted anilines.
Step 1: Nitration of 4-Chlorobenzotrifluoride
-
To a stirred solution of concentrated sulfuric acid (100 mL) at 0°C, slowly add 4-chlorobenzotrifluoride (50 g, 0.277 mol).
-
A mixture of concentrated nitric acid (25 mL) and concentrated sulfuric acid (25 mL) is then added dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, the mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is then poured onto crushed ice (500 g).
-
The precipitated solid is filtered, washed with water until neutral, and dried to yield 4-chloro-3-nitrobenzotrifluoride.
Step 2: Reduction of 4-Chloro-3-nitrobenzotrifluoride
-
To a mixture of 4-chloro-3-nitrobenzotrifluoride (50 g, 0.222 mol) in ethanol (500 mL) and water (100 mL), add iron powder (62 g, 1.11 mol) and a catalytic amount of ammonium chloride (5 g).
-
The mixture is heated to reflux and stirred vigorously for 6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the hot solution is filtered through celite, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-amino-4-chlorobenzotrifluoride.
Step 3: N-isopropylation of 3-Amino-4-chlorobenzotrifluoride
-
A mixture of 3-amino-4-chlorobenzotrifluoride (40 g, 0.205 mol), isopropyl bromide (30 g, 0.244 mol), and potassium carbonate (42 g, 0.307 mol) in N,N-dimethylformamide (DMF, 400 mL) is heated at 80°C for 12 hours.
-
The reaction is cooled to room temperature and poured into water (1 L).
-
The aqueous layer is extracted with ethyl acetate (3 x 200 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Nucleophilic Aromatic Substitution-Reduction
This two-step approach offers a more convergent synthesis.
Step 1: Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitrobenzotrifluoride
-
In a sealed vessel, a solution of 4-fluoro-3-nitrobenzotrifluoride (50 g, 0.239 mol), isopropylamine (34 g, 0.574 mol), and triethylamine (36 g, 0.359 mol) in acetonitrile (500 mL) is heated to 100°C for 24 hours.
-
The reaction mixture is cooled, and the solvent is evaporated.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 4-(isopropylamino)-3-nitrobenzotrifluoride, which can be used in the next step without further purification.
Step 2: Reduction of 4-(Isopropylamino)-3-nitrobenzotrifluoride
-
A solution of 4-(isopropylamino)-3-nitrobenzotrifluoride (50 g, 0.201 mol) in methanol (500 mL) is hydrogenated in a Parr apparatus in the presence of 10% palladium on carbon (5 g) under a hydrogen atmosphere (50 psi) for 4 hours.
-
The catalyst is removed by filtration through celite.
-
The filtrate is concentrated under reduced pressure.
-
The resulting solid is recrystallized from ethanol/water to yield pure this compound.
Mandatory Visualization
The following diagrams illustrate the hypothetical experimental workflows for the two proposed synthesis methods.
Caption: Workflow for Hypothetical Synthesis Method 1.
Caption: Workflow for Hypothetical Synthesis Method 2.
References
Safety Operating Guide
Proper Disposal Procedures for 3-Amino-4-(isopropylamino)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
The proper management and disposal of 3-Amino-4-(isopropylamino)benzotrifluoride are critical to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to its safe handling and disposal, in line with established safety protocols.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following personal protective equipment must be worn at all times when handling this substance:
| PPE Category | Specific Requirements |
| Hand Protection | Wear suitable protective gloves. The exact breakthrough time of the glove material should be confirmed with the manufacturer. |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Use a face shield if there is a risk of splashing. |
| Skin and Body Protection | Wear protective clothing to prevent skin contact. |
| Respiratory Protection | Use only in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |
Engineering Controls:
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3][4] An eyewash station and safety shower must be readily accessible in the immediate work area.
II. Step-by-Step Disposal Protocol
The primary disposal method for this compound is to entrust it to a licensed hazardous waste disposal company. Adherence to local, state, and federal regulations is mandatory.
Step 1: Waste Collection and Storage
-
Container: Use a dedicated, properly labeled, and sealed container for the waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from incompatible materials.[4]
Step 2: Spill and Contamination Management
In the event of a spill:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material and contaminated items (e.g., gloves, absorbent pads) and place them into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Step 3: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.
-
Documentation: Maintain a detailed record of the waste, including the quantity and date of disposal, in a laboratory waste log.
-
Environmental Precaution: Do not dispose of this chemical down the drain or in the regular trash, as it is very toxic to aquatic life.[1]
III. Emergency Procedures
| Emergency Situation | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][3] |
Below is a visual workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 3-Amino-4-(isopropylamino)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal protocols for handling 3-Amino-4-(isopropylamino)benzotrifluoride (CAS: 175277-91-5). Adherence to these procedures is paramount for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential hazards. While a comprehensive toxicological profile is not widely available, its structural components—an aromatic amine and a trifluoromethyl group—suggest potential for skin, eye, and respiratory irritation, as well as possible toxicity if ingested or inhaled.[1][2][3] Standard laboratory procedures for handling hazardous chemicals should be strictly followed.
First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[3]
-
In Case of Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[3]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical assistance from a doctor or Poison Control Center.[3]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for both safety and experimental integrity when working with this compound.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4]
-
Personal Protective Equipment (PPE): Before entering the designated handling area, don all required PPE as outlined in the table below.
2. Handling the Chemical:
-
Engineering Controls: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[2][4]
-
Weighing: When weighing the solid compound, use a balance located inside a fume hood or a ventilated balance enclosure.[4]
-
Preparing Solutions: When dissolving the solid, add it slowly to the solvent to prevent splashing.[4]
-
Chemical Reactions: Use appropriate glassware and ensure the apparatus is securely set up within the fume hood.[4]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area within the fume hood using a suitable solvent and cleaning agent.[4]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the laboratory.[3]
Personal Protective Equipment (PPE) Summary
The following table summarizes the necessary personal protective equipment for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize the inhalation of dust or vapors.[2][4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide protection against splashes, while a face shield offers broader protection, especially when handling larger quantities.[2][4] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change them frequently.[2][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2][4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to manage airborne concentrations. The specific type of respirator will depend on the conditions.[1][4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this chemical, including contaminated consumables, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of the contents and the container at an approved waste treatment and disposal facility.[3] This should be done in accordance with all applicable local, state, and federal laws and regulations.
-
Do not dispose of this chemical down the drain.
-
Workflow Diagrams
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: Operational and Disposal Workflow.
Caption: PPE Selection Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
